L-Ascorbic acid-13C6
Description
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Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
182.08 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
CIWBSHSKHKDKBQ-RQFYRPEFSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Ascorbic acid-13C6 for Researchers and Drug Development Professionals
Introduction
L-Ascorbic acid-13C6 is the isotopically labeled form of L-ascorbic acid, commonly known as Vitamin C. In this stable isotope-labeled (SIL) compound, all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1][2][3] This substitution increases the molecular weight of the molecule by six units compared to its naturally occurring counterpart, without altering its chemical structure or reactivity.[2] This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it serves as an ideal internal standard.[1][3][4] Its primary applications are in metabolic research, pharmacokinetic studies, and clinical diagnostics, enabling precise and accurate quantification of Vitamin C in various biological matrices.[2][4][5]
Chemical Structure and Properties
The chemical structure of this compound is identical to that of L-ascorbic acid.[2] The IUPAC name for this compound is (2R)-2-[(1S)-1,2-dihydroxy(1,2-¹³C₂)ethyl]-3,4-dihydroxy-(2,3,4,5-¹³C₄)2H-furan-5-one.[3][6] The replacement of ¹²C with ¹³C at all six carbon positions results in a distinct mass shift, which is fundamental to its utility in mass spectrometry.[1]
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₆H₈O₆ | [4][6] |
| Molecular Weight | 182.08 g/mol | [4][6] |
| CAS Number | 1354064-87-1 | [6] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 193 °C | [1] |
| Mass Shift (vs. Unlabeled) | M+6 | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxy(1,2-¹³C₂)ethyl]-3,4-dihydroxy-(2,3,4,5-¹³C₄)2H-furan-5-one | [3][6] |
| SMILES String | O[13CH2]--INVALID-LINK--=--INVALID-LINK--=O)O">13C@@HO | [1] |
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of L-ascorbic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for this application.
Objective: To accurately quantify the concentration of L-ascorbic acid (Vitamin C) in a biological matrix (e.g., serum, plasma).
Materials:
-
This compound (Internal Standard)
-
L-Ascorbic acid (for calibration standards)
-
Biological matrix (serum, plasma, etc.)
-
Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA) solution
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 5% MPA in water).
-
Prepare a working internal standard solution by diluting the stock solution to a known concentration (e.g., 1.67 µmol/L in 12% TCA).[7]
-
Prepare stock and working solutions of unlabeled L-ascorbic acid for the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette a known volume of the biological sample (e.g., 200 µL of serum) into a microcentrifuge tube.[7]
-
Add a precise volume of the working internal standard solution (e.g., 600 µL) to the sample.[7] This step should be done at the very beginning to account for any analyte loss during sample processing.[8]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the tubes at high speed (e.g., 11,000 rpm) for 5 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject a small volume of the supernatant onto an appropriate LC column (e.g., a reversed-phase C18 column).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to achieve chromatographic separation.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification.
-
Monitor the specific precursor-to-product ion transitions for both L-ascorbic acid and this compound. For example:
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the unlabeled L-ascorbic acid to the peak area of the this compound internal standard against the concentration of the calibration standards.
-
Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling and Metabolic Pathways
L-ascorbic acid is a crucial cofactor for several enzymes and acts as a potent antioxidant.[10] While this compound follows the same metabolic pathways as its unlabeled counterpart, its isotopic signature allows researchers to trace its fate in biological systems. The biosynthesis of ascorbic acid in most animals occurs in the liver via the glucuronic acid pathway, starting from glucose.[8] Humans, however, lack the enzyme L-gulonolactone oxidase, the final enzyme in this pathway, and therefore must obtain Vitamin C from their diet.[10] The degradation of ascorbic acid can lead to various products, including dehydroascorbic acid, which can be further metabolized to oxalate and threonate.[5][7]
Conclusion
This compound is a critical analytical reagent for researchers, scientists, and drug development professionals. Its use as a stable isotope-labeled internal standard provides the gold standard for accuracy and precision in the quantification of Vitamin C. The detailed protocols and understanding of its chemical properties and metabolic fate enable its effective application in a wide range of scientific disciplines, ultimately contributing to a better understanding of the role of Vitamin C in health and disease.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-1 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C6H8O6 | CID 91971825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
An In-depth Technical Guide to L-Ascorbic Acid-13C6: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid-13C6 is a stable, isotopically labeled form of L-ascorbic acid (Vitamin C), where all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope.[1] This labeling results in a mass shift of +6 atomic mass units compared to the natural compound, making it an invaluable tool in various research applications, particularly in mass spectrometry-based quantitative analysis.[2][3] While its chemical behavior, including its antioxidant and reducing properties, remains fundamentally the same as its unlabeled counterpart, the mass difference allows for its use as an internal standard to achieve high accuracy and precision in analytical measurements.[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound.
Physical and Chemical Properties
This compound presents as a white to off-white powder.[1][2] Its fundamental chemical structure is identical to L-ascorbic acid, with the only difference being the isotopic composition of the carbon backbone.[3]
| Property | Value | References |
| Molecular Formula | ¹³C₆H₈O₆ | [1][2] |
| Molecular Weight | 182.08 g/mol | [2][4] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 193 °C (decomposes) | [1][2] |
| Solubility | Soluble in water. Soluble in DMSO (100 mg/mL with ultrasonic and warming). | [5][6] |
| Isotopic Purity | ≥99 atom % ¹³C | [1][2] |
| Chemical Purity | ≥99% (CP) | [1][2] |
| SMILES String | O--INVALID-LINK--[13CH2]O)([H])O1">13C=--INVALID-LINK--[13C]1=O | [1][2] |
| InChI Key | CIWBSHSKHKDKBQ-RQFYRPEFSA-N | [2] |
Spectroscopic Data
The key feature of this compound is its distinct mass, which is readily detectable by mass spectrometry. It is also suitable for nuclear magnetic resonance (NMR) studies.
| Spectroscopic Parameter | Value / Description | References |
| Mass Shift | M+6 | [1][2] |
| Mass Spectrometry (MS) | Suitable as an internal standard for LC-MS/MS. A precursor ion of m/z 181.10 ± 0.50 and fragment ions of m/z 119.10 ± 0.50 and 90.00 ± 0.50 have been reported for detection in negative ion mode. | [1][7] |
| Nuclear Magnetic Resonance (NMR) | Suitable for bio NMR. The ¹³C labeling allows for specific tracking and quantification in complex biological samples. | [2][3] |
Applications in Research
The primary application of this compound is as a stable isotope-labeled internal standard for the quantification of L-ascorbic acid in biological samples by LC-MS/MS.[1] This is crucial for accurate data interpretation in fields such as:
-
Metabolomics: To trace the metabolic fate of Vitamin C.
-
Clinical Chemistry: For precise measurement of Vitamin C levels in plasma and other bodily fluids.
-
Pharmaceutical Development: To study the pharmacokinetics and metabolism of drugs that interact with ascorbic acid.
Additionally, it can be used as a tracer to study the biochemical pathways and fluxes of ascorbic acid in various biological systems.[5]
Experimental Protocols
Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the use of this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as water or a methanol-water mixture, containing an antioxidant like EDTA to prevent degradation.[8]
-
Prepare a separate stock solution of unlabeled L-ascorbic acid for the calibration curve.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
To a known volume of the sample (e.g., 100 µL), add a precise amount of the this compound internal standard stock solution.
-
Add a protein precipitation agent, such as ice-cold trichloroacetic acid (TCA) or metaphosphoric acid, to stabilize the ascorbic acid and precipitate proteins.[7][9]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C18 column for separation.[8] Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.[8]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[8] Monitor the specific multiple reaction monitoring (MRM) transitions for both unlabeled L-ascorbic acid (e.g., m/z 175 -> 115 or 175 -> 71) and this compound (e.g., m/z 181 -> 119).[7][9]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the unlabeled L-ascorbic acid to the peak area of the this compound internal standard against the concentration of the unlabeled L-ascorbic acid standards.
-
Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
General Protocol for ¹³C NMR Spectroscopy
This protocol provides a general framework for acquiring ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Set the acquisition parameters for a ¹³C NMR experiment. This will include setting the spectral width, number of scans, relaxation delay, and pulse sequence.
-
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum. Due to the high isotopic enrichment, the signal-to-noise ratio will be significantly enhanced compared to a natural abundance sample.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum using the solvent peak or an internal standard. The resulting spectrum will show distinct peaks for each of the six carbon atoms in the molecule.[10]
-
Mandatory Visualizations
Ascorbic Acid Redox Cycling
References
- 1. This compound 99 atom % 13C, 99% (CP) | 1354064-87-1 [sigmaaldrich.com]
- 2. This compound 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]
- 3. This compound-1 | Benchchem [benchchem.com]
- 4. This compound | C6H8O6 | CID 91971825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
- 8. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
L-Ascorbic acid-13C6 CAS number and molecular weight
An In-depth Technical Guide to L-Ascorbic acid-13C6
This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development. It covers the fundamental properties, experimental applications, and associated signaling pathways of this isotopically labeled compound.
Core Properties of this compound
This compound is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where all six carbon atoms are replaced with the ¹³C isotope. This labeling makes it an invaluable tool in metabolic research and quantitative analytical methods, as its chemical properties are nearly identical to the unlabeled counterpart, but it is distinguishable by its mass.
Data Presentation: Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Notes |
| Molecular Weight | 182.08 g/mol | The increased mass compared to natural L-Ascorbic acid (176.12 g/mol ) is due to the six ¹³C isotopes. |
| CAS Number | 1354064-87-1 | This is a commonly used CAS number for this compound. |
| 1331939-77-5 | An alternative CAS number that is also in use for the fully labeled compound. | |
| Molecular Formula | ¹³C₆H₈O₆ | Indicates the complete labeling of all six carbon atoms. |
Key Experimental Applications and Protocols
This compound is primarily utilized in two key areas of research: as an internal standard for quantitative analysis and as a tracer in metabolic flux studies. High concentrations of L-ascorbic acid have also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS
This compound serves as an ideal internal standard for the accurate quantification of L-ascorbic acid in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Sample Preparation and Analysis
-
Sample Collection and Stabilization: Collect blood samples in tubes containing a suitable anticoagulant (e.g., EDTA). Immediately process the samples to separate plasma or serum. Due to the instability of ascorbic acid, samples should be stabilized promptly, often by protein precipitation with an acidic solution like trichloroacetic acid (TCA) or metaphosphoric acid.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Protein Precipitation: To 200 µL of serum or plasma, add 600 µL of a working solution containing 1.67 µmol/L of this compound in 12% TCA (v/v)[1].
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes at 1000 rpm, followed by centrifugation at 11,000 rpm for 5 minutes to pellet the precipitated proteins[1].
-
Supernatant Transfer: Carefully transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis[1].
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable reversed-phase column, such as an Atlantis Premier BEH C18 AX column (1.7 µm, 2.1 x 100 mm), with a gradient elution[1].
-
Mobile Phases: Typically, a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid to improve peak shape and ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for both L-ascorbic acid and this compound.
-
-
Quantification: The concentration of L-ascorbic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Assessment of Intracellular Reactive Oxygen Species (ROS) Production
High-dose L-ascorbic acid can act as a pro-oxidant in cancer cells, leading to the generation of ROS and subsequent cell death. A common method to measure intracellular ROS is through the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (H₂-DCF-DA).
Experimental Protocol: ROS Detection
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 7.5 × 10³ cells per well and allow them to adhere for 24 hours[2].
-
Probe Incubation: Wash the cells with a phosphate-buffered saline (PBS) 1X solution. Incubate the cells with 10 µM H₂-DCF-DA in a serum-free medium for 30 minutes in the dark[2]. H₂-DCF-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂-DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment: Remove the H₂-DCF-DA solution and treat the cells with the desired concentrations of L-ascorbic acid. Include appropriate controls, such as a positive control (e.g., tert-butyl hydroperoxide) and a negative control (untreated cells)[2].
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically around 485 nm and 535 nm, respectively). An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
¹³C Metabolic Flux Analysis
This compound can be used as a tracer to study metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of various metabolic routes.
Experimental Workflow: General Steps
-
Cell Culture with Labeled Substrate: Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with this compound.
-
Isotopic Steady State: Allow the cells to grow for a sufficient period to achieve an isotopic steady state, where the labeling of intracellular metabolites becomes constant.
-
Metabolite Extraction: Quench the metabolism rapidly and extract the intracellular metabolites.
-
Metabolite Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using techniques like GC-MS or LC-MS/MS.
-
Flux Calculation: Use computational models to calculate the metabolic fluxes that best explain the observed labeling patterns.
Signaling Pathways and Experimental Workflows
L-Ascorbic Acid-Induced Apoptosis in Cancer Cells
High concentrations of L-ascorbic acid induce apoptosis in cancer cells primarily through the generation of hydrogen peroxide (H₂O₂), which triggers both the intrinsic and extrinsic apoptotic pathways.
Caption: L-Ascorbic Acid Induced Apoptosis Pathway.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the logical flow of quantifying L-ascorbic acid in biological samples using this compound as an internal standard.
Caption: LC-MS/MS Quantification Workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Manufacturing of ¹³C Labeled Ascorbic Acid
This technical guide provides a comprehensive overview of the synthesis and manufacturing of ¹³C labeled L-ascorbic acid (Vitamin C), a crucial tool in metabolic research, clinical diagnostics, and drug development. The use of stable isotopes like Carbon-13 allows for precise tracing of metabolic pathways and quantification in biological systems without the complications of radioactivity.[1] This document details synthetic pathways for both uniformly and specifically labeled isotopomers, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the core processes.
Core Synthetic Strategies
The synthesis of ¹³C labeled ascorbic acid can be broadly categorized into two approaches: biosynthetic pathways, which are ideal for producing uniformly labeled molecules, and chemical syntheses, which offer routes to specifically labeled positions.
Biosynthesis for Uniformly Labeled ([U-¹³C₆]) Ascorbic Acid
The most established industrial method for ascorbic acid production is the Reichstein process, a combined chemical and biotechnological route.[2] This process is readily adapted for the production of uniformly labeled L-ascorbic acid by utilizing uniformly labeled D-glucose ([U-¹³C₆]-D-glucose) as the starting material. The carbon backbone of glucose is conserved throughout the conversion to ascorbic acid.[3]
The key stages of this modified process are:
-
Reduction: Catalytic hydrogenation of [U-¹³C₆]-D-glucose to [U-¹³C₆]-D-sorbitol.
-
Fermentation: Microbial oxidation of [U-¹³C₆]-D-sorbitol to [U-¹³C₆]-L-sorbose, typically using microorganisms like Acetobacter suboxydans.[2]
-
Acetonation: Protection of the hydroxyl groups of [U-¹³C₆]-L-sorbose with acetone to form diacetone-[U-¹³C₆]-L-sorbose.
-
Oxidation: Chemical oxidation of the protected sorbose to diacetone-2-keto-[U-¹³C₆]-L-gulonic acid.
-
Hydrolysis & Lactonization: Removal of the acetone protecting groups and subsequent acid-catalyzed intramolecular cyclization (lactonization) and enolization of 2-keto-[U-¹³C₆]-L-gulonic acid (2-KLG) to yield [U-¹³C₆]-L-ascorbic acid.[2][4]
A newer, two-step fermentation process that directly converts sorbitol to 2-KLG using genetically modified microorganisms is also gaining prominence due to its efficiency.[2]
Chemical Synthesis for Specifically Labeled Ascorbic Acid
Achieving specific labeling at positions such as C-1, C-2, C-3, or C-6 requires a total chemical synthesis approach where labeled building blocks are incorporated. One notable method involves the construction of the six-carbon backbone from smaller, isotopically labeled precursors.
A synthesis route described by Crawford starts with L-threose (a four-carbon sugar) and condenses it with a two-carbon unit like ethyl glyoxylate.[3] To produce L-ascorbic acid-¹³C at a specific position, one would need the corresponding labeled precursor. For instance:
-
Using [1-¹³C]-ethyl glyoxylate would lead to L-[1-¹³C]ascorbic acid .
-
Using [2-¹³C]-ethyl glyoxylate would lead to L-[2-¹³C]ascorbic acid .
The synthesis proceeds via the formation of an intermediate anion which then cyclizes to form the lactone ring of ascorbic acid. This method can achieve high yields of 75-80%.[3]
Manufacturing, Purification, and Analysis
Industrial-Scale Production
The manufacturing process involves scaling up the synthetic routes in controlled reactor environments. The Reichstein process, for example, requires large-scale fermenters and chemical reactors.[2] The final critical steps involve the conversion of 2-keto-L-gulonic acid (2-KLG) into ascorbic acid.
This conversion is typically achieved by dissolving 2-KLG in a solvent like methanol and treating it with an acid catalyst.[5] The product, L-ascorbic acid, is then isolated through crystallization.
Purification and Isolation
Purification is essential to meet the high-purity standards required for research and pharmaceutical applications. The primary method for purifying the final L-ascorbic acid product is recrystallization .[5]
The crude ascorbic acid is dissolved in a suitable solvent (e.g., water, methanol, or a mixture), and the solution is concentrated by distillation. Upon cooling, pure ascorbic acid crystallizes out of the solution.[5] The crystals are then collected by filtration, washed with a cold solvent to remove residual impurities, and dried under a vacuum.[4]
Quality Control and Characterization
The final product must be rigorously tested to confirm its identity, chemical purity, and isotopic enrichment. The primary analytical techniques employed are:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. The mass shift relative to the unlabeled compound indicates the number of ¹³C atoms incorporated.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the exact position(s) of the ¹³C label(s) within the molecule.[8] It also serves as a method for confirming the overall structure and assessing chemical purity.
Quantitative Data
The following table summarizes the specifications for various commercially available ¹³C labeled L-ascorbic acid isotopomers.
| Product Name | Label Position(s) | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| L-Ascorbic acid-1-¹³C | C-1 | 178101-88-7 | 177.12 | ≥ 99 atom % ¹³C | ≥ 98% |
| L-Ascorbic acid-2-¹³C | C-2 | 178101-89-8 | 177.12 | ≥ 99 atom % ¹³C | N/A |
| L-Ascorbic acid-3-¹³C | C-3 | 1313730-17-4 | 177.12 | ≥ 99 atom % ¹³C | ≥ 98% |
| L-Ascorbic acid-6-¹³C | C-6 | 149153-08-2 | 177.12 | ≥ 99 atom % ¹³C | N/A |
| L-Ascorbic acid-¹³C₆ | Uniformly Labeled | 1354064-87-1 | 182.08 | ≥ 99 atom % ¹³C | ≥ 99% |
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₆]-L-Ascorbic Acid via Modified Reichstein Process
This protocol provides a conceptual outline for the synthesis of uniformly labeled ascorbic acid.
Step 1: Hydrogenation of [U-¹³C₆]-D-Glucose
-
Load a high-pressure reactor with [U-¹³C₆]-D-glucose and a nickel catalyst in an aqueous solution.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to initiate the reduction of glucose to [U-¹³C₆]-D-sorbitol.
-
After the reaction is complete, filter the solution to remove the catalyst.
Step 2: Fermentation of [U-¹³C₆]-D-Sorbitol
-
Prepare a sterile fermentation medium in a bioreactor.
-
Inoculate the medium with a culture of Acetobacter suboxydans.
-
Add the [U-¹³C₆]-D-sorbitol solution to the bioreactor.
-
Maintain aerobic conditions with controlled temperature (30-35°C) and pH (5.0-6.0) for approximately 48-72 hours.[2]
-
Monitor the conversion of sorbitol to [U-¹³C₆]-L-sorbose.
-
Harvest the L-sorbose from the fermentation broth.
Step 3: Synthesis and Conversion of [U-¹³C₆]-2-Keto-L-Gulonic Acid (2-KLG)
-
Protect the hydroxyl groups of [U-¹³C₆]-L-sorbose using acetone in an acidic environment.
-
Oxidize the resulting diacetone-[U-¹³C₆]-L-sorbose using a chemical oxidant (e.g., KMnO₄ or NaOCl) with a catalyst to form diacetone-2-keto-[U-¹³C₆]-L-gulonic acid.[2]
-
Hydrolyze the acetone protecting groups using an acid to yield crude [U-¹³C₆]-2-KLG.
Step 4: Lactonization and Purification of [U-¹³C₆]-L-Ascorbic Acid
-
Dissolve the crude [U-¹³C₆]-2-KLG in methanol.
-
Add a strong acid catalyst and heat the solution to promote the conversion to [U-¹³C₆]-L-ascorbic acid.
-
Concentrate the resulting solution by distilling off the methanol.[5]
-
Allow the solution to cool to induce crystallization of pure [U-¹³C₆]-L-ascorbic acid.
-
Filter the crystals, wash with cold methanol, and dry under vacuum.
-
Perform QC analysis (MS, NMR) to confirm purity and isotopic labeling.
Protocol 2: Chemical Synthesis of L-[1-¹³C]Ascorbic Acid
This protocol is based on the synthesis described by Crawford (1982).[3]
Step 1: Preparation of Labeled Synthon
-
Synthesize or procure [1-¹³C]-ethyl glyoxylate. This is the key labeled starting material.
Step 2: Condensation Reaction
-
Dissolve L-threose and [1-¹³C]-ethyl glyoxylate in a suitable solvent such as methanol.
-
Add a base (e.g., sodium methoxide) to the solution to catalyze the condensation reaction.
-
Stir the reaction mixture under controlled temperature until the reaction is complete, as monitored by TLC or HPLC.
Step 3: Cyclization and Product Isolation
-
Acidify the reaction mixture to promote the cyclization of the intermediate and the formation of L-[1-¹³C]ascorbic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using recrystallization from an appropriate solvent system (e.g., aqueous acetic acid).[12]
-
Wash the resulting crystals and dry them under vacuum.
-
Verify the final product's identity, purity, and the specific position of the ¹³C label using NMR and MS.
Visualizations
Caption: Modified Reichstein process for [U-¹³C₆]-L-Ascorbic Acid.
Caption: Chemical synthesis of specifically labeled L-Ascorbic Acid.
Caption: General workflow for ¹³C Labeled Ascorbic Acid production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manufacturing Process - Vitamin CGr-9 ascorbic acid [allaboutascorbicacid.weebly.com]
- 5. US5391770A - Process for preparing ascorbic acid - Google Patents [patents.google.com]
- 6. L-Ascorbic acid-3-13C 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin C (L-ascorbic acid) (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3085-0.5 [isotope.com]
- 10. omicronbio.com [omicronbio.com]
- 11. omicronbio.com [omicronbio.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Technical Guide to the Isotopic Purity and Enrichment of L-Ascorbic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of L-Ascorbic acid-¹³C₆, a stable isotope-labeled internal standard crucial for a wide range of applications in research and drug development. This guide details the analytical methodologies for determining isotopic enrichment, presents quantitative data from various suppliers, and illustrates key biological pathways where L-Ascorbic acid plays a vital role.
Introduction to L-Ascorbic Acid-¹³C₆
L-Ascorbic acid-¹³C₆ is a form of Vitamin C where all six carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its identical chemical properties to the unlabeled L-Ascorbic acid ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation, while its distinct mass allows for precise quantification.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity and enrichment of L-Ascorbic acid-¹³C₆ are critical parameters for its use as an internal standard. Below is a summary of data from various commercial suppliers.
| Supplier | Product Number | Stated Isotopic Purity (atom % ¹³C) | Chemical Purity |
| Sigma-Aldrich | 1354064-87-1 | 99 atom % ¹³C | 99% (CP) |
| Cambridge Isotope Laboratories, Inc. | CLM-7283 | 98% | 98% |
| LGC Standards | TRC-A786992 | >95% (with lot-specific data showing 98.0%) | 99.49% (HPLC) |
| MedChemExpress | HY-B0166S | Not explicitly stated, sold as "¹³C-labeled L-Ascorbic acid" | 99.90% |
Note: "CP" denotes Chemical Purity. Data is subject to lot-to-lot variability.
One specific Certificate of Analysis from LGC Standards for a batch of L-Ascorbic Acid-¹³C₆ provided the following detailed mass distribution: ¹³C₀ = 0.01%, ¹³C₁ = 0.01%, ¹³C₂ = 0.00%, ¹³C₃ = 0.12%, ¹³C₄ = 1.38%, ¹³C₅ = 8.76%, ¹³C₆ = 89.72%.[2]
Experimental Protocols for Isotopic Enrichment Analysis
The determination of isotopic purity and enrichment of L-Ascorbic acid-¹³C₆ is primarily achieved through Mass Spectrometry and NMR Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique for quantifying the isotopic distribution of labeled compounds.
Objective: To determine the isotopic enrichment of L-Ascorbic acid-¹³C₆ by separating it from potential impurities and analyzing its mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of L-Ascorbic acid-¹³C₆ in a suitable solvent such as a mixture of acetonitrile and water.
-
Perform serial dilutions to create a range of concentrations for linearity assessment.
-
Prepare a corresponding set of solutions with unlabeled L-Ascorbic acid to serve as a reference.
-
-
LC-MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically used for separating polar compounds like ascorbic acid.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for ascorbic acid, detecting the deprotonated molecule [M-H]⁻.
-
-
Data Acquisition and Analysis:
-
Acquire full scan mass spectra to observe the isotopic cluster of L-Ascorbic acid.
-
For unlabeled ascorbic acid (C₆H₈O₆), the monoisotopic mass of the deprotonated molecule is approximately 175.0246 m/z.
-
For fully labeled L-Ascorbic acid-¹³C₆ (¹³C₆H₈O₆), the monoisotopic mass of the deprotonated molecule is approximately 181.0448 m/z.
-
The isotopic enrichment is calculated by comparing the peak intensities of the labeled (M+6) and unlabeled (M) species, as well as any intermediate labeled species (M+1 to M+5).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule and is a powerful tool for confirming the positions and extent of isotopic labeling.
Objective: To confirm the uniform labeling of all six carbon atoms in L-Ascorbic acid-¹³C₆ and to quantify the ¹³C enrichment at each position.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of L-Ascorbic acid-¹³C₆ in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a known internal standard if precise quantification is required.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative ¹³C NMR experiment with proton decoupling. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay: A sufficiently long relaxation delay (D1) should be used to ensure full relaxation of all carbon nuclei.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹³C NMR spectrum.
-
Identify the six distinct resonances corresponding to the six carbon atoms of the ascorbic acid molecule. The chemical shifts will be very similar to unlabeled ascorbic acid.[3][4][5][6]
-
The integral of each ¹³C peak is proportional to the number of ¹³C nuclei at that position.
-
Isotopic enrichment at each carbon position can be determined by comparing the integrals of the signals in the ¹³C-labeled sample to a known concentration of an unlabeled standard.
-
Visualizations of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for isotopic purity analysis and key signaling pathways involving L-Ascorbic acid.
Role in Signaling Pathways and Drug Development
L-Ascorbic acid is a crucial cofactor for a family of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases.[7][8] These enzymes are involved in a variety of critical cellular processes.
Collagen Synthesis
As illustrated in Figure 2, L-ascorbic acid is essential for the post-translational modification of collagen, the most abundant protein in mammals.[9][10] It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes that catalyze the hydroxylation of proline and lysine residues in procollagen.[10] This hydroxylation is critical for the formation of a stable triple-helix structure of mature collagen.[9] A deficiency in ascorbic acid leads to impaired collagen synthesis, resulting in conditions like scurvy. In drug development, particularly in areas like wound healing and tissue regeneration, understanding and modulating collagen synthesis is of paramount importance.
Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)
HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. As depicted in Figure 3, under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which also require L-ascorbic acid as a cofactor. This hydroxylation marks HIF-1α for ubiquitination and subsequent degradation by the proteasome. By promoting the activity of PHDs, ascorbic acid can help suppress the accumulation of HIF-1α, thereby potentially inhibiting tumor growth and angiogenesis. This makes the HIF-1 pathway an attractive target in cancer drug development.
Conclusion
L-Ascorbic acid-¹³C₆ is an indispensable tool for researchers and drug developers, enabling accurate quantification of its unlabeled counterpart in various biological matrices. A thorough understanding of its isotopic purity and the methods for its verification is essential for reliable experimental outcomes. Furthermore, the integral role of L-ascorbic acid in critical signaling pathways, such as collagen synthesis and HIF-1α regulation, underscores its importance in human health and disease, offering potential avenues for therapeutic intervention.
References
- 1. omicronbio.com [omicronbio.com]
- 2. L-ascorbic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Vitamin C (L-ascorbic acid) (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Vitamin C (L-ascorbic acid) (U-¹³Câ, 98%)- Cambridge Isotope Laboratories, CLM-7283-0.1 [isotope.com]
- 5. otsuka.co.jp [otsuka.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L -Ascorbic acid USP testing specifications meets 50-81-7 [sigmaaldrich.com]
- 8. L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]
- 9. Cambridge Isotope Laboratories L-ASCORBIC ACID (U-13C6, 98%), 0.05 G, Quantity: | Fisher Scientific [fishersci.com]
- 10. Cambridge Isotope Laboratories L-ASCORBIC ACID (U-13C6, 98%), 0.1 G, Quantity: | Fisher Scientific [fishersci.com]
The Isotopic Distinction: A Technical Guide to L-Ascorbic Acid and L-Ascorbic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
L-Ascorbic acid, commonly known as vitamin C, is a vital antioxidant and enzymatic cofactor in numerous biological processes. Its isotopically labeled counterpart, L-Ascorbic acid-¹³C₆, serves as an indispensable tool in modern analytical and research settings. This technical guide provides an in-depth exploration of the core differences between these two compounds, focusing on their physicochemical properties, analytical applications, and the methodologies underpinning their use.
Core Differences: An Isotopic Perspective
The fundamental distinction between L-Ascorbic acid and L-Ascorbic acid-¹³C₆ lies in their isotopic composition. While both share the identical chemical structure and stereochemistry, L-Ascorbic acid-¹³C₆ is enriched with the stable, heavier isotope of carbon, ¹³C, at all six carbon positions. This isotopic substitution results in a predictable mass shift, a property that is leveraged in highly sensitive analytical techniques.
Chemically, the isotopic labeling has a minimal impact on the reactivity and biological activity of the molecule.[1] Therefore, L-Ascorbic acid-¹³C₆ behaves virtually identically to its unlabeled analog in biological systems and during sample preparation, a critical feature for its use as an internal standard.
Quantitative Data Comparison
The primary quantitative difference between L-Ascorbic acid and its ¹³C₆-labeled form is the molecular weight. This and other key properties are summarized in the table below for direct comparison.
| Property | L-Ascorbic Acid | L-Ascorbic Acid-¹³C₆ |
| Chemical Formula | C₆H₈O₆ | ¹³C₆H₈O₆ |
| Molar Mass | 176.12 g/mol | 182.08 g/mol [2] |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Melting Point | 190-192 °C (decomposes) | ~193 °C (decomposes) |
| Solubility | Soluble in water, slightly soluble in ethanol | Soluble in water, slightly soluble in ethanol |
| Isotopic Purity | Not Applicable | Typically ≥99 atom % ¹³C |
| Mass Shift | Not Applicable | M+6 |
Experimental Protocols: Quantitative Analysis via Isotope Dilution LC-MS/MS
L-Ascorbic acid-¹³C₆ is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of L-Ascorbic acid in complex biological matrices such as plasma, serum, and tissue homogenates.[3][4] The following is a generalized, detailed methodology for such an analysis.
Preparation of Standards and Reagents
-
L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Ascorbic acid in a suitable solvent, such as methanol or a solution containing a stabilizing agent like metaphosphoric acid.
-
L-Ascorbic Acid-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the unlabeled stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Ascorbic acid stock solution with a surrogate matrix (e.g., stripped serum or a buffered solution) to achieve a desired concentration range (e.g., 0.1 to 100 µg/mL).
-
Working IS Solution: Dilute the L-Ascorbic acid-¹³C₆ stock solution to a fixed concentration (e.g., 10 µg/mL) to be spiked into all samples, calibrators, and quality controls.
Sample Preparation
-
Thaw biological samples (e.g., plasma) on ice and protect from light to minimize degradation of ascorbic acid.
-
To a 100 µL aliquot of each sample, calibrator, and quality control, add a fixed volume (e.g., 10 µL) of the working IS solution. Vortex briefly to mix.
-
Perform protein precipitation by adding a cold precipitating agent, such as 3 volumes of acetonitrile or 10% trichloroacetic acid (TCA).[5]
-
Vortex vigorously for at least 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing an acid modifier like 0.1% formic acid, is typical.[3]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for ascorbic acid.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
L-Ascorbic Acid: Precursor ion [M-H]⁻ at m/z 175.1 → Product ion at m/z 115.1 or 89.1.
-
L-Ascorbic Acid-¹³C₆: Precursor ion [M-H]⁻ at m/z 181.1 → Product ion at m/z 120.1 or 92.1. (Note: Specific m/z values may vary slightly based on instrument calibration and resolution.)
-
-
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both L-Ascorbic acid and L-Ascorbic acid-¹³C₆.
-
Calculate the peak area ratio (analyte peak area / IS peak area) for each sample, calibrator, and quality control.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is often used.
-
Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Pathways and Workflows
To further elucidate the context and application of these compounds, the following diagrams, generated using Graphviz, illustrate a key biological pathway involving L-Ascorbic acid and a typical experimental workflow for its quantification.
Caption: The Smirnoff-Wheeler pathway for L-Ascorbic acid biosynthesis in plants.
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. Isotope Dilution Liquid Chromatography - Mass Spectrometry Methods for Fat- and Water-Soluble Vitamins in Nutritional Formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. L-Ascorbic Acid-13C6 | C6H8O6 | CID 91971825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
L-Ascorbic Acid-13C6 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that participates in a myriad of physiological processes, including acting as a potent antioxidant and a cofactor for numerous enzymatic reactions.[1] Its role in human health is well-established, and there is growing interest in its metabolic functions, particularly in the context of diseases such as cancer. Stable isotope tracers have become indispensable tools in metabolomics for elucidating metabolic pathways and quantifying fluxes. L-Ascorbic acid-13C6, a non-radioactive, stable isotope-labeled form of Vitamin C where all six carbon atoms are replaced with the 13C isotope, serves as a powerful tracer to investigate the metabolic fate of ascorbic acid in biological systems.
This technical guide provides a comprehensive overview of the application of this compound in metabolic tracer studies. It details experimental protocols, presents hypothetical quantitative data for illustrative purposes, and visualizes the key metabolic pathways involved. This guide is intended for researchers and professionals in the fields of metabolomics, drug development, and nutritional science who are interested in employing stable isotope tracing to unravel the complexities of ascorbic acid metabolism.
Core Concepts in 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2] When combined with the use of 13C-labeled substrates, such as this compound, it is referred to as 13C-MFA. The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate into a biological system and trace the incorporation of the 13C atoms into downstream metabolites.[2][3]
The distribution of 13C in the metabolites, known as the mass isotopomer distribution (MID), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This MID data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[4]
Experimental Design and Protocols
A well-designed experiment is crucial for obtaining meaningful data from a tracer study using this compound. The following sections outline a general experimental workflow for an in vitro cell culture study, which can be adapted for in vivo models.
Experimental Workflow
The overall workflow for a tracer study with this compound involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocol: In Vitro Cell Culture
This protocol provides a step-by-step guide for a typical cell culture experiment using this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluence in standard growth medium.
-
Replace the standard medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression towards isotopic steady state.
2. Sample Collection and Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), at -80°C.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography:
- Column: A reversed-phase C18 column is suitable for separating ascorbic acid and its metabolites.[5]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution from low to high organic phase concentration.
- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometry:
- Ionization Mode: Negative electrospray ionization (ESI) is effective for ascorbic acid.[5]
- Analysis Mode: Full scan mode to detect all mass isotopologues of ascorbic acid and its downstream metabolites.
- Mass Resolution: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass measurements and distinguishing isotopologues.
4. Data Analysis:
-
Identify and quantify the different mass isotopologues of ascorbic acid (M+0 to M+6) and its metabolites.
-
Correct for the natural abundance of 13C in the metabolites.
-
Use the corrected mass isotopomer distributions to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
Data Presentation: Mass Isotopomer Distributions
The primary quantitative data obtained from a 13C tracer study is the mass isotopomer distribution (MID) of the tracer and its downstream metabolites. The following table presents hypothetical MID data for ascorbic acid and its key catabolite, L-threonate, at isotopic steady state in a cell culture experiment.
| Metabolite | Mass Isotopologue | Relative Abundance (%) |
| L-Ascorbic acid | M+0 | 5 |
| M+1 | 1 | |
| M+2 | 1 | |
| M+3 | 1 | |
| M+4 | 2 | |
| M+5 | 5 | |
| M+6 | 85 | |
| L-Threonate | M+0 | 20 |
| M+1 | 5 | |
| M+2 | 10 | |
| M+3 | 15 | |
| M+4 | 50 |
Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions and biological system.
The high enrichment of L-Ascorbic acid M+6 indicates efficient uptake of the tracer. The significant presence of L-Threonate M+4 suggests active catabolism of ascorbic acid through the pathway that cleaves the C2-C3 bond.
Metabolic Pathways of L-Ascorbic Acid
This compound can be used to trace several key metabolic pathways, including its recycling and catabolism.
Ascorbic Acid Recycling
Ascorbic acid is oxidized to dehydroascorbic acid (DHA), which can then be recycled back to ascorbic acid. This recycling pathway is crucial for maintaining the intracellular pool of the reduced form of the vitamin.
References
- 1. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of L-Ascorbic Acid-¹³C₆ for Research: An In-depth Technical Guide
For researchers, scientists, and drug development professionals requiring isotopically labeled compounds, L-Ascorbic acid-¹³C₆ is a critical tool for a variety of applications, including metabolic flux analysis, quantitative analysis of vitamin C levels in biological samples, and as a tracer in metabolic studies. This guide provides a comprehensive overview of commercial suppliers, technical data, and relevant experimental protocols for the effective use of L--Ascorbic acid-¹³C₆ in a research setting.
Commercial Supplier Overview
A number of reputable suppliers offer L-Ascorbic acid-¹³C₆ for research purposes. The following table summarizes key quantitative data from several major vendors to facilitate comparison. Please note that pricing and availability are subject to change and may require institutional login for current information.
| Supplier | Product Number(s) | Isotopic Purity | Chemical Purity | Format | Available Pack Sizes |
| Sigma-Aldrich | 795097 | 99 atom % ¹³C | ≥99% (CP) | Powder | Bulk and prepack available upon request |
| V-047-1ML | Not specified | Certified Reference Material | 500 µg/mL in acetonitrile:water | 1 mL | |
| Cambridge Isotope Laboratories, Inc. | CLM-7283 | 98% | Not specified | Powder | 0.05 g, 0.1 g |
| (Distributed by Fisher Scientific) | 50-163-0468 | 98% | Not specified | Powder | 0.05 g |
| AC158180500 | 98% | Not specified | Powder | 0.1 g | |
| (Distributed by Eurisotop) | CLM-7283-0.05 | 98% | Not specified | Powder | 0.05 g |
| CLM-7283-0.1 | 98% | Not specified | Powder | 0.1 g | |
| MedChemExpress | HY-B0166S | Not specified | ≥98.0% | Solid | 1 mg, 5 mg |
| LGC Standards | TRC-A786992 | Not specified | >95% (HPLC) | Neat Solid | 10 mg |
| CERV-047-1ML | Not specified | Certified Reference Material | 500 µg/mL in acetonitrile:water | 1 mL | |
| Santa Cruz Biotechnology | sc-218803 | Not specified | Not specified | Solid | Inquire for details |
Experimental Protocols
L-Ascorbic acid-¹³C₆ is primarily utilized as an internal standard in mass spectrometry-based quantification methods and as a tracer in metabolic flux analysis. Below are detailed methodologies for these key applications.
Quantification of Ascorbic Acid in Biological Samples using LC-MS with Isotope Dilution
This protocol outlines the use of L-Ascorbic acid-¹³C₆ as an internal standard for the accurate quantification of endogenous ascorbic acid in biological matrices such as serum, plasma, or cell lysates.
Materials:
-
L-Ascorbic acid-¹³C₆ (Internal Standard, IS)
-
Biological sample (e.g., serum)
-
Metaphosphoric acid (MPA) solution (e.g., 10% w/v) for protein precipitation and stabilization of ascorbic acid
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of the sample in a microcentrifuge tube, add a known concentration of L-Ascorbic acid-¹³C₆ internal standard.
-
Add 400 µL of ice-cold 10% metaphosphoric acid to precipitate proteins and stabilize ascorbic acid.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]
-
-
LC-MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column suitable for polar compounds. A typical mobile phase could be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous ascorbic acid and the ¹³C₆-labeled internal standard. For ascorbic acid, a common transition is m/z 175 -> 115, and for L-Ascorbic acid-¹³C₆, it would be m/z 181 -> 119.
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled ascorbic acid spiked with the same concentration of the L-Ascorbic acid-¹³C₆ internal standard.
-
Calculate the ratio of the peak area of the endogenous ascorbic acid to the peak area of the internal standard for both the standards and the unknown samples.
-
Determine the concentration of ascorbic acid in the samples by interpolating their peak area ratios on the standard curve.
-
¹³C Metabolic Flux Analysis (MFA) Experimental Workflow
This workflow provides a general outline for using L-Ascorbic acid-¹³C₆ as a tracer to study its uptake, recycling, and downstream metabolic fate in cell culture.
Procedure:
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of L-Ascorbic acid-¹³C₆. The concentration should be chosen based on the experimental goals and the typical levels of ascorbic acid in the standard medium.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled ascorbic acid. Time-course experiments can be performed to track the dynamics of labeling.
-
-
Metabolite Extraction:
-
After the labeling period, rapidly quench the cellular metabolism by, for example, washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using high-resolution LC-MS/MS to identify and quantify the ¹³C-labeled metabolites.
-
Monitor the mass isotopologue distributions (MIDs) of ascorbic acid and its downstream metabolites.
-
-
Flux Calculation:
-
Utilize specialized software to perform metabolic flux analysis. The measured MIDs are used to calculate the relative or absolute fluxes through the relevant metabolic pathways.
-
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate key pathways involving ascorbic acid.
Ascorbic Acid Uptake and Recycling
Ascorbic acid (AA) is transported into cells via Sodium-dependent Vitamin C Transporters (SVCTs). Its oxidized form, dehydroascorbic acid (DHA), can be transported by Glucose Transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid, a process that involves glutathione (GSH).[2][3][4]
Caption: Cellular uptake and recycling of ascorbic acid.
Role of Ascorbic Acid in Collagen Synthesis
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.
Caption: Ascorbic acid as a cofactor in collagen synthesis.
Experimental Workflow for ¹³C Metabolic Flux Analysis
This diagram outlines the logical flow of a typical metabolic flux experiment using L-Ascorbic acid-¹³C₆.
Caption: Logical workflow for a ¹³C metabolic flux experiment.
References
- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ascorbic acid recycling in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing L-Ascorbic acid-13C6 as an Internal Standard for Accurate Quantification by LC-MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant crucial in numerous physiological processes, including the neutralization of free radicals and collagen synthesis.[1][2] Its accurate quantification in biological matrices is essential for clinical research, nutritional studies, and pharmaceutical development. However, the inherent instability of ascorbic acid and the complexity of biological samples present significant analytical challenges. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for this purpose.[3][4] The use of a stable isotope-labeled internal standard, such as L-Ascorbic acid-13C6, is paramount to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results. This document provides detailed protocols for the quantification of L-ascorbic acid in various biological matrices using this compound as an internal standard.
Principle of the Method
This method employs a stable isotope dilution strategy coupled with LC-MS/MS for the quantification of L-ascorbic acid. The stable isotope-labeled internal standard, this compound, exhibits nearly identical chemical and physical properties to the endogenous analyte. It co-elutes with the unlabeled ascorbic acid during chromatographic separation and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains consistent even with variations in sample recovery and instrument performance.
Experimental Workflow Overview
The general workflow for the analysis of L-ascorbic acid using this compound as an internal standard is depicted below.
Caption: General experimental workflow for L-ascorbic acid quantification.
Protocols
Protocol 1: Quantification of L-Ascorbic Acid in Human Plasma, Exhaled Breath Condensate (EBC), and Nasal Lavage (NL)
This protocol is adapted from a method for the simultaneous quantification of ascorbic and uric acids.[1]
1. Materials and Reagents
-
L-Ascorbic acid (Sigma-Aldrich)
-
This compound (Cambridge Isotope Laboratories)[1]
-
Metaphosphoric acid (MPA)
-
LC-MS grade acetonitrile, methanol, and water (Fisher Chemical)[1]
-
Formic acid (Fisher Chemical)[1]
-
Eppendorf tubes
2. Preparation of Standards and Solutions
-
L-Ascorbic Acid Stock Solution: Prepare a 10 mg/mL solution of L-ascorbic acid in 5% aqueous MPA.
-
Internal Standard Stock Solution: Prepare a 10 mg/mL solution of this compound in 5% aqueous MPA.[1]
-
Working Internal Standard Solution: Dilute the internal standard stock solution to a working concentration (e.g., 5 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of L-ascorbic acid.
3. Sample Preparation
-
Transfer 250 µL of the biological sample (plasma, EBC, or NL) into an Eppendorf tube.
-
Add the working internal standard solution to each sample.[1]
-
Add acetonitrile and an antioxidant solution for protein precipitation.[1]
-
Vortex the samples for 3 minutes.
-
Incubate at -20 °C for 5 minutes, then vortex again for 1 minute.[1]
-
Centrifuge at 17,500 x g for 10 minutes at 4 °C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]
4. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Zorbax SB C18, 3.5 µm particle size.[1]
-
Mobile Phase A: Water with formic acid.[1]
-
Mobile Phase B: Acetonitrile with formic acid.[1]
-
Gradient Elution: A suitable gradient to separate ascorbic acid from matrix components.
-
MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI).[1]
-
MS/MS Transitions:
Protocol 2: Quantification of Vitamin C in Serum
This protocol is adapted from a clinical research method for the analysis of Vitamin C in serum.[5]
1. Materials and Reagents
-
L-Ascorbic acid
-
This compound
-
Trichloroacetic acid (TCA)
-
LC-MS grade water and methanol
2. Preparation of Standards and Solutions
-
Working Internal Standard Solution: Prepare a 1.67 µmol/L solution of this compound in 12% TCA (v/v).[5]
-
Calibration Standards: Prepare calibrators in stripped serum over the desired concentration range (e.g., 0.5 to 20 ppm).[5]
3. Sample Preparation
-
Pipette 200 µL of the sample (calibrator, control, or unknown) into a microtube.[5]
-
Add 600 µL of the working internal standard solution.[5]
-
Cap the tubes and vortex for 5 minutes at 1000 rpm.[5]
-
Centrifuge at 11,000 rpm for 5 minutes.[5]
-
Transfer 400 µL of the supernatant into a maximum recovery vial for LC-MS analysis.[5]
4. LC-MS Parameters
-
LC System: ACQUITY UPLC H-Class PLUS System or equivalent.[5]
-
Column: Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm.[5]
-
Mobile Phase A: To be optimized based on the system.
-
Mobile Phase B: To be optimized based on the system.
-
Gradient Elution: A gradient from 95% to 5% Mobile Phase A.[5]
-
MS System: ACQUITY QDa single quadrupole mass detector or equivalent.
-
Ionization Mode: To be optimized for the specific instrument.
Quantitative Data Summary
The following tables summarize typical method validation parameters from published literature.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range | R² | LOD | LOQ | Reference |
| L-Ascorbic Acid | Plasma | 1 - 25 µg/mL | >0.99 | - | - | [1] |
| L-Ascorbic Acid | EBC & NL | 0.05 - 5 µg/mL | >0.99 | - | - | [1] |
| L-Ascorbic Acid | - | - | 0.999 | 0.1524 ng/mL | 0.4679 ng/mL | [3][4] |
| L-Ascorbic Acid | Serum | 0.5 - 20 ppm | >0.995 | - | 0.5 µmol/L | [5] |
| L-Ascorbic Acid | Plant Foods | 10 - 500 ng/mL | - | - | - | [2] |
Table 2: Accuracy and Precision
| Matrix/Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Vitamin C Serums | 1 µg/L | 0.3% | 2.2% | 103.9% | [6] |
| Vitamin C Serums | 5 µg/L | 0.3% | 2.2% | 101.2% | [6] |
| Plant Foods | - | 2.5 - 13.7% | 6.3 - 12.2% | 86.4 - 114.8% | [2] |
Logical Relationship Diagram
The following diagram illustrates the rationale for using a stable isotope-labeled internal standard.
Caption: Rationale for using an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS methods provides a robust and reliable approach for the accurate quantification of L-ascorbic acid in complex biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and specific assays for this essential vitamin. The inherent ability of the stable isotope dilution technique to compensate for analytical variability makes it the gold standard for quantitative bioanalysis.
References
- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vitamin C by Isotope Dilution Mass Spectrometry
Introduction
Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions. Accurate quantification of vitamin C in various biological matrices is crucial for clinical research, nutritional assessment, and drug development. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography (LC-MS/MS) has emerged as the gold standard for this analysis. This method offers high selectivity, sensitivity, and accuracy by employing a stable isotope-labeled internal standard that co-elutes with the analyte, effectively correcting for matrix effects and variations in sample preparation and instrument response.[1][][3][4] This application note provides a detailed protocol for the quantitative analysis of vitamin C in human serum or plasma using LC-MS/MS with an isotope dilution strategy.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a highly accurate quantitative technique. It involves the addition of a known amount of a stable, isotopically-labeled version of the analyte (e.g., ¹³C₆-L-ascorbic acid for vitamin C analysis) to the sample at the beginning of the analytical process.[1][] This internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample extraction, chromatographic separation, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the endogenous vitamin C to that of the known amount of the labeled internal standard, the concentration of vitamin C in the original sample can be precisely calculated.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the quantitative analysis of vitamin C using isotope dilution LC-MS/MS.
Caption: Experimental workflow for vitamin C analysis.
Detailed Experimental Protocol
This protocol is intended for the analysis of vitamin C in human serum or plasma.
Materials and Reagents
-
L-Ascorbic Acid (Vitamin C) standard
-
¹³C₆-L-Ascorbic Acid (stable isotope-labeled internal standard)
-
Trichloroacetic Acid (TCA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human serum/plasma (for calibration curve and quality controls)
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
Autosampler vials
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of L-Ascorbic Acid in a suitable solvent (e.g., 10% Metaphosphoric acid or water with a stabilizer).
-
Prepare a 1 mg/mL stock solution of ¹³C₆-L-Ascorbic Acid in the same solvent.
-
-
Working Standard Solutions:
-
Serially dilute the L-Ascorbic Acid stock solution to prepare a series of calibration standards. The concentration range should encompass the expected physiological range of vitamin C in the samples.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the ¹³C₆-L-Ascorbic Acid stock solution to a fixed concentration (e.g., 1.67 µg/mL) in the protein precipitation solution.
-
-
Protein Precipitation Solution:
-
Prepare a solution of 12% (v/v) Trichloroacetic Acid (TCA) in water.
-
Sample Preparation
-
Pipette 200 µL of the sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Add 600 µL of the working internal standard solution (¹³C₆-L-Ascorbic Acid in 12% TCA).
-
Cap the tubes and vortex for 5 minutes at 1000 rpm.
-
Centrifuge at 11,000 rpm for 5 minutes.
-
Transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Atlantis Premier BEH C18 AX (1.7 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | A gradient elution from 95% A to 5% A may be employed to achieve separation. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions:
The following table lists typical precursor and product ion m/z values for vitamin C and its ¹³C-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Vitamin C (L-Ascorbic Acid) | 175.05 | 114.85 | Negative |
| ¹³C₆-L-Ascorbic Acid (IS) | 181.05 | 119.85 | Negative |
Note: In positive ion mode, the precursor ion for Vitamin C is m/z 177.0 and a common product ion is m/z 141.0.[5]
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of vitamin C in unknown samples is then determined from this curve.
Example Linearity and Quantitation Limits
The performance of the method should be validated for linearity, accuracy, precision, and sensitivity.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995[6] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.5 µg/mL[6][7] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Isotope Dilution Principle Diagram
The following diagram illustrates the principle of isotope dilution for the quantification of Vitamin C.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
The use of isotope dilution liquid chromatography-tandem mass spectrometry provides a robust, sensitive, and specific method for the quantitative analysis of vitamin C in biological matrices.[3] The detailed protocol and methodologies presented in this application note offer a reliable framework for researchers, scientists, and drug development professionals to accurately measure vitamin C concentrations, contributing to a better understanding of its role in health and disease. The inherent advantages of this technique, particularly its ability to mitigate matrix effects, make it superior to other analytical methods for this purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin C supplementation is necessary for patients with coronavirus disease: An ultra-high-performance liquid chromatography-tandem mass spectrometry finding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
Application Notes: Quantification of L-Ascorbic Acid in Serum and Plasma using L-Ascorbic acid-13C6 Internal Standard
Introduction
L-ascorbic acid (Vitamin C) is a vital water-soluble antioxidant essential for numerous biological processes, including collagen synthesis and immune function.[1][2] Accurate measurement of its concentration in biological matrices like serum and plasma is crucial for clinical research and nutritional status assessment. However, L-ascorbic acid is highly susceptible to oxidation, posing a significant challenge for its accurate quantification.
The stable isotope dilution method, employing L-Ascorbic acid-13C6 as an internal standard, offers a robust and precise approach for quantifying L-ascorbic acid.[1][3] this compound is an isotopologue of vitamin C where all six carbon atoms are replaced with the 13C isotope.[1][3] This results in a mass shift of +6, allowing it to be distinguished from the endogenous analyte by mass spectrometry (MS).[3] By spiking samples with a known concentration of the 13C6-labeled standard, variations in sample extraction, handling, and instrument response can be effectively normalized, leading to highly accurate and reproducible results.[4] This method, typically coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is considered the gold standard for its sensitivity and specificity.[4][5]
Experimental Protocol
This protocol details a method for the quantitative determination of L-ascorbic acid in human serum and plasma using this compound as an internal standard followed by LC-MS/MS analysis.
1. Materials and Reagents
-
L-Ascorbic acid (Vitamin C)
-
This compound (Isotopic Purity: ≥98 atom % 13C)[4]
-
Metaphosphoric acid (MPA)[6]
-
Trichloroacetic acid (TCA)[5]
-
LC-MS grade Methanol[4]
-
LC-MS grade Acetonitrile[4]
-
LC-MS grade Water[4]
-
Formic acid[4]
-
Ammonium Acetate
-
Human serum/plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system[5]
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]
-
Analytical balance
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Calibrated pipettes
3. Standard Solution Preparation
-
L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-ascorbic acid in a solution of 5% metaphosphoric acid (MPA) to prevent oxidation. Store in amber vials at -80°C.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the L-Ascorbic acid stock solution.[1]
-
Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in 5% MPA to create calibration curve standards and a working internal standard solution. A typical concentration for the working IS is 1.67 µmol/L.[5]
4. Sample Collection and Handling
-
Collect whole blood in heparin tubes.
-
Separate plasma or serum by centrifugation at 4°C immediately after collection.[7]
-
Due to the instability of ascorbic acid, samples must be processed immediately. If immediate processing is not possible, the plasma/serum supernatant should be mixed with an equal volume of 10% (w/v) metaphosphoric acid, flash-frozen, and stored at -80°C until analysis.[7]
5. Sample Preparation Protocol
-
Thaw frozen serum/plasma samples on ice in dim light.[7]
-
Pipette 200 µL of the sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[5]
-
Add 600 µL of the working internal standard (this compound) prepared in 12% Trichloroacetic acid (TCA) to precipitate proteins.[5]
-
Cap the tubes and vortex for 5 minutes at 1000 rpm.[5]
-
Centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer 400 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.[5]
6. LC-MS/MS Analysis
The following are typical parameters and can be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC H-Class or equivalent[5] |
| Column | Reversed-phase C18 column (e.g., Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm)[4][5] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C[7] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4] |
| MRM Transitions | L-Ascorbic Acid: To be optimized (e.g., 175 -> 115) |
| This compound: To be optimized (e.g., 181 -> 121) |
7. Data Analysis and Quantification
-
Quantification is based on the ratio of the peak area of the analyte (L-Ascorbic acid) to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of L-ascorbic acid in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
Quantitative Data Summary
The performance of methods for L-ascorbic acid quantification can be summarized by several key parameters. The tables below compile representative data from validated protocols.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range | LLOQ (Lower Limit of Quantification) | Correlation Coefficient (r²) | Reference |
| L-Ascorbic Acid | Serum | 0.5 ppm to 20 ppm | 0.5 µmol/L | >0.995 | [5] |
| L-Ascorbic Acid | Plasma | 1 - 25 µg/mL | Not Specified | Not Specified | [4] |
| L-Ascorbic Acid | Vitamin C Serums | 1 - 1700 µg/L | 1.0 µg/L | 0.9998 | [8] |
Table 2: Precision and Accuracy
| Matrix | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Recovery (%) | Reference |
| Serum | Low, Medium, High | ≤6% | ≤6% | Not Specified | [5] |
| Plasma | 11, 20, 35, 50 µM | 0.6 - 7.7% | 0.9 - 2.5% | Not Specified | [9] |
| Vitamin C Serums | 1 and 5 µg/L | 0.3% | 2.2% | 101.2 - 103.9% | [8] |
Visualized Workflow
References
- 1. This compound 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 99 atom % 13C, 99% (CP) | 1354064-87-1 [sigmaaldrich.com]
- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for GC-MS Measurement of Ascorbic Acid Using a ¹³C Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin that plays a vital role in numerous physiological processes, including as an antioxidant and a cofactor for several enzymatic reactions. Accurate quantification of ascorbic acid in biological matrices is essential for clinical diagnostics, nutritional assessment, and in the development of pharmaceuticals. This application note details a robust and sensitive method for the measurement of ascorbic acid using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope dilution strategy employing a ¹³C-labeled internal standard.
The use of a stable isotope-labeled internal standard, such as L-Ascorbic acid-¹³C₆, is the gold standard for quantitative mass spectrometry.[1] It ensures high accuracy and precision by correcting for variations in sample preparation, derivatization efficiency, and instrument response.[1] Due to the low volatility and thermal instability of ascorbic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[2] Silylation is a widely used and effective derivatization technique for this purpose.
This document provides a comprehensive protocol covering sample preparation, derivatization, GC-MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Ascorbic Acid (analytical standard)
-
L-Ascorbic acid-¹³C₆ (internal standard)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pyridine (silylation grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Metaphosphoric acid (MPA)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
GC vials with inserts
-
Nitrogen gas evaporator
-
Heating block or oven
Sample Preparation (Human Plasma)
-
Protein Precipitation and Extraction:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of L-Ascorbic acid-¹³C₆ internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold methanol containing 1% metaphosphoric acid. The acidic condition helps to stabilize ascorbic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Drying:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C. Ensure all solvent is removed as water can interfere with the derivatization process.
-
Derivatization (Silylation)
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After heating, allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Ascorbic Acid (TMS derivative) | To be determined empirically (e.g., m/z of characteristic fragment ions) |
| L-Ascorbic acid-¹³C₆ (TMS derivative) | To be determined empirically (m/z of corresponding fragment ions with a +6 Da shift)[3] |
Quantitative Data Summary
The following table summarizes representative performance characteristics of a validated isotope dilution GC-MS method for ascorbic acid. These values are provided as an example of a well-characterized method.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Mean Accuracy (%) | 90 - 110% |
| Recovery | |
| Extraction Recovery (%) | > 85% |
| Limits of Detection and Quantification | |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Data Analysis
Quantification is based on the ratio of the peak area of the analyte (ascorbic acid derivative) to the peak area of the internal standard (L-Ascorbic acid-¹³C₆ derivative). A calibration curve is constructed by plotting the peak area ratio against the concentration of the ascorbic acid standards. The concentration of ascorbic acid in the unknown samples is then calculated from this calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical method.
References
Application Notes and Protocols for L-Ascorbic Acid-¹³C₆ Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and quantification of L-Ascorbic acid-¹³C₆ in biological matrices. L-Ascorbic acid-¹³C₆ is a stable isotope-labeled internal standard essential for accurate quantification of endogenous L-Ascorbic acid (Vitamin C) in complex biological samples using mass spectrometry-based methods.[1][2]
Introduction
L-Ascorbic acid is a water-soluble vitamin that is highly susceptible to degradation through oxidation, a process accelerated by factors such as light, heat, oxygen, and the presence of metal ions.[3] Therefore, meticulous sample handling and preparation are paramount to ensure the accuracy and reproducibility of analytical results. The use of a stable isotope-labeled internal standard like L-Ascorbic acid-¹³C₆ is critical to compensate for analyte loss during sample processing and to correct for matrix effects in LC-MS/MS analysis.[4]
The following sections detail various sample preparation methodologies, including protein precipitation, and provide a comprehensive protocol for the analysis of L-Ascorbic acid-¹³C₆ in biological samples such as plasma and serum.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of ascorbic acid in biological matrices using LC-MS/MS with L-Ascorbic acid-¹³C₆ as an internal standard.
Table 1: Linearity and Quantification Limits
| Biological Matrix | Analytical Method | Linear Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Plasma | LC-MS-TOF | 1 - 25 | Not Reported | Not Reported | [1] |
| Exhaled Breath Condensate & Nasal Lavage | LC-MS-TOF | 0.05 - 5 | Not Reported | Not Reported | [1] |
| Plasma | HPLC-UV | 2.0 - 250.0 µmol/L | 3 µmol/L | Not Reported | [5] |
| General | LC-MS/MS | Not Reported | 0.1524 ng/mL | 0.4679 ng/mL | [6] |
| Vitamin C Serums | UHPLC-MS/MS | Not Reported | Not Reported | 1 µg L⁻¹ (as recovery concentration) | [7] |
Table 2: Recovery and Precision Data
| Biological Matrix | Sample Preparation | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Plasma | Direct injection of deproteinized plasma | ~100 | Not Reported | Not Reported | [8][9] |
| Plasma | Protein Precipitation (Metaphosphoric Acid) | 96.1 | 2.1 | 5.8 | [5] |
| Vitamin C Serums | Not Specified | 101.2 - 103.9 | 0.3 | 2.2 | [7] |
Experimental Protocols
Critical Considerations for Sample Handling and Stabilization
Due to the instability of ascorbic acid, the following precautions are essential during sample collection and handling:
-
Anticoagulant: For plasma samples, it is recommended to collect blood in tubes containing dipotassium EDTA.[10][11]
-
Immediate Processing: Samples should be processed as quickly as possible after collection to minimize degradation.[10][11]
-
Temperature Control: Keep samples on ice or at 4°C during processing. For long-term storage, samples should be kept at -80°C.[1][10]
-
Light Protection: Protect samples from light by using amber tubes or by covering the tubes with aluminum foil.[1][3]
-
Stabilizing Agents: The addition of a stabilizing agent is crucial. Metaphosphoric acid (MPA) is a commonly used and effective stabilizer.[1][5] Dithiothreitol (DTT) can also be used as a preservative.[8][9] Perchloric acid has been found to be unsuitable due to its negative impact on ascorbic acid stability.[5]
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol describes a common and effective method for preparing plasma or serum samples for LC-MS/MS analysis using protein precipitation.
Materials:
-
Biological sample (Plasma or Serum)
-
L-Ascorbic acid-¹³C₆ internal standard solution
-
Precipitating Solvent: Acetonitrile (ACN) or a mixture of Methanol/Acetonitrile/Acetone (1:1:1, v/v/v).[12]
-
Stabilizing Solution: 5% (w/v) Metaphosphoric Acid (MPA) in water.[1]
-
Microcentrifuge tubes (amber or covered with foil)
-
Vortex mixer
-
Centrifuge (capable of 17,500 x g and 4°C)
-
LC-MS grade water and formic acid
Procedure:
-
Sample Collection and Storage: Collect blood in EDTA tubes and centrifuge to obtain plasma. If not processed immediately, store plasma at -80°C.
-
Thawing: If frozen, thaw plasma samples on ice.
-
Internal Standard Spiking: To a 250 µL aliquot of the plasma sample in a microcentrifuge tube, add the L-Ascorbic acid-¹³C₆ internal standard to achieve the desired final concentration.
-
Stabilization: Add 10 µL of the 5% MPA stabilizing solution and vortex briefly.
-
Protein Precipitation: Add three to four volumes of the cold precipitating solvent (e.g., 750 µL to 1000 µL of ACN) to the sample.
-
Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[1]
-
Incubation: Place the tubes at -20°C for 5 minutes to enhance protein precipitation.[1]
-
Second Vortexing: Vortex again for 1 minute.[1]
-
Centrifugation: Centrifuge the samples at 17,500 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
Diagrams
References
- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Determination of ascorbic acid in human plasma with a view to stability using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: L-Ascorbic acid-13C6 for Metabolic Flux Analysis of Vitamin C
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a primary non-enzymatic antioxidant and a cofactor in numerous enzymatic reactions, including collagen synthesis and neurotransmitter production.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining dietary requirements, therapeutic applications, and its role in disease pathophysiology. Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[4][5] The use of stable, non-radioactive isotope tracers like L-Ascorbic acid-13C6, where all six carbon atoms are replaced with the heavy isotope ¹³C, provides a safe and effective tool for these investigations in both preclinical and clinical settings.[6][7][8][9]
Principle of the Method
The core principle of ¹³C-Metabolic Flux Analysis involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[5][10] When this compound is administered, it is absorbed and metabolized alongside its unlabeled counterpart. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled (heavy) and unlabeled (light) isotopologues of ascorbate and its metabolites.[11][12] The resulting mass isotopomer distribution patterns provide quantitative information on the contributions of different metabolic pathways, allowing for the calculation of reaction rates (fluxes) throughout the network.[13][14]
Applications in Research and Drug Development
-
Pharmacokinetic and Bioavailability Studies: Precisely quantifies the absorption efficiency, turnover rates, and body pool sizes of Vitamin C under various physiological conditions or dietary interventions.[6]
-
Disease Research: Investigates perturbations in Vitamin C metabolism associated with diseases like cancer, cardiovascular disease, and neurological disorders, where oxidative stress plays a significant role.[13]
-
Drug Development: Assesses the impact of new chemical entities on Vitamin C metabolism and utilization. This compound can also be used as an internal standard for quantitative analysis in drug development processes.[7]
-
Nutritional Science: Helps to refine dietary recommendations by providing precise data on how factors like co-ingestion of other nutrients (e.g., iron, polyphenols) affect Vitamin C absorption and metabolism.[15][16]
Experimental Workflow and Protocols
The following sections provide a generalized protocol for an in vivo human study on Vitamin C absorption and kinetics. This protocol can be adapted for cell culture or animal model studies.
Logical Workflow for Vitamin C Metabolic Flux Analysis
Caption: General workflow for a metabolic flux study using this compound.
Protocol 1: Human Vitamin C Absorption and Kinetics Study
This protocol is adapted from studies investigating the absorption of stable isotope-labeled ascorbic acid in human subjects.[6][15][16]
1. Materials and Reagents
-
This compound (98-99% isotopic purity)
-
Metaphosphoric acid (MPA) solution (5% w/v) for sample stabilization
-
N-trimethylsilylimidazole (TMSI) for derivatization
-
Pyridine (anhydrous)
-
Internal Standard (e.g., a structural analog of ascorbic acid)
-
HPLC-grade water, methanol, and acetonitrile
-
Standard laboratory equipment (centrifuge, vortex mixer, pipettes)
2. Study Design and Administration
-
Recruit healthy, non-smoking subjects.
-
Subjects should undergo an overnight fast and avoid vitamin C supplements for a specified period before the study.
-
Dissolve a precise dose of this compound (e.g., 30-100 mg) in deionized water immediately before administration.
-
Administer the solution orally to the subjects.
3. Sample Collection
-
Collect a baseline blood sample (Time 0) immediately before administration.
-
Collect subsequent blood samples into heparinized tubes at frequent intervals for the first hour (e.g., 10, 20, 30, 45, 60 minutes) and then hourly for up to 4-8 hours.[15][16]
-
Immediately after collection, centrifuge the blood at 4°C to separate plasma.
-
Stabilize the plasma by adding an equal volume of cold 5% MPA solution to precipitate proteins and prevent ascorbate oxidation.
-
Vortex and centrifuge again. Store the supernatant at -80°C until analysis.
4. Sample Preparation and Derivatization for GC-MS
-
Thaw plasma extracts on ice.
-
Evaporate a known volume of the extract to dryness under a stream of nitrogen.
-
To the dry residue, add anhydrous pyridine and the derivatizing agent, N-trimethylsilylimidazole (TMSI).
-
Incubate the mixture (e.g., at 60°C for 30 minutes) to form the volatile trimethylsilyl (TMS) esters of ascorbic acid.[6][15]
5. GC-MS Analysis
-
Inject the derivatized sample onto a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) ions corresponding to the unlabeled (¹²C) and labeled (¹³C₆) ascorbate-TMS derivatives.
-
Quantify the peak areas for both isotopologues.
6. Data Analysis
-
Calculate the concentration of the this compound tracer from the isotope enrichment and the total plasma ascorbate concentration.[15]
-
Plot the plasma concentration of the tracer over time to determine key pharmacokinetic parameters.
-
Use the time-course data of ¹³C enrichment in downstream metabolites (if measured) to perform metabolic flux calculations using specialized software (e.g., INCA, Metran).
Simplified Vitamin C Cellular Uptake and Function
Caption: Cellular uptake and major functions of this compound.
Data Presentation
Quantitative data from such studies should be summarized in clear, concise tables. The table below provides an example of pharmacokinetic parameters that can be derived from the plasma concentration curve of the ¹³C-labeled tracer.
Table 1: Example Pharmacokinetic Parameters of L-[1-¹³C]Ascorbic Acid in Human Plasma Following a 30 mg Oral Dose
(Note: This data is illustrative, based on findings from studies using a similar tracer to demonstrate data presentation format.)[6][15]
| Parameter | Description | Value (Mean ± SD) | Unit |
| Cmax | Maximum concentration of the tracer in plasma. | 1.5 ± 0.4 | µmol/L |
| Tmax | Time to reach the maximum plasma concentration. | 25 - 50 | minutes |
| AUC | Area under the plasma concentration-time curve. | 180 ± 50 | µmol·min/L |
| T₀.₅ | Time to reach 50% of the maximum tracer concentration. | 10 - 20 | minutes |
| Tracee Conc. | Mean concentration of endogenous, unlabeled ascorbate. | 55 ± 15 | µmol/L |
| Max Enrichment | Maximum ratio of tracer to total ascorbate. | 2.7 ± 0.7 | % |
References
- 1. Progress in the design of ascorbic acid derivative-mediated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. This compound 99 atom % 13C, 99% (CP) | 1354064-87-1 [sigmaaldrich.com]
- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust UHPLC-MS/MS Method for the Quantification of L-Ascorbic Acid in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, including acting as a potent antioxidant, an enzyme cofactor, and supporting immune function.[1][2] Accurate quantification of L-Ascorbic acid in biological samples is essential for nutritional assessment, clinical research, and pharmaceutical development. However, its inherent instability and susceptibility to oxidation present significant analytical challenges.[3][4] Traditional methods like HPLC with UV or electrochemical detection can be complex and may lack the required sensitivity and selectivity.[5]
This application note details a highly sensitive, selective, and rapid Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of L-Ascorbic acid. The methodology leverages the speed of UHPLC and the specificity of MS/MS operating in Multiple Reaction Monitoring (MRM) mode to overcome the challenges associated with L-Ascorbic acid analysis.[6][7]
Experimental Protocols
Reagents and Materials
-
L-Ascorbic acid reference standard
-
Internal Standard (IS): L-Ascorbic acid-¹³C₆ (or other suitable labeled standard)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade water
-
Additives: Formic acid (FA), Metaphosphoric acid (MPA), Trichloroacetic acid (TCA), Perchloric acid (PCA)
-
Stabilizers: Ethylenediaminetetraacetic acid (EDTA), Dithiothreitol (DTT)
-
Biological matrices: Plasma, Serum, Milk, etc.
Standard Solution Preparation
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve L-Ascorbic acid and its internal standard in a stabilizing solution (e.g., water containing 5% MPA or 0.1% FA and 0.05% EDTA).[1] Prepare fresh daily and protect from light.
-
Working Standard Solutions: Serially dilute the stock solutions with the mobile phase or a surrogate matrix to prepare a series of calibration standards. Concentration ranges can vary, for example, from 10 ng/mL to 500 ng/mL.[6][8]
Sample Preparation Protocol (for Plasma/Serum)
L-Ascorbic acid is highly unstable. All sample handling and preparation steps should be performed on ice and protected from direct light to prevent degradation.[3][9]
-
Blood Collection: Collect blood samples in tubes containing EDTA as an anticoagulant, which has been shown to provide the best stability for L-Ascorbic acid.[10][11]
-
Plasma Separation: Centrifuge the blood samples as soon as possible (ideally within 2 hours) to separate the plasma.[10]
-
Protein Precipitation: To a 200 µL aliquot of plasma, add 600 µL of a cold protein precipitation solution (e.g., 10% TCA or acetonitrile) containing the internal standard.[1][5]
-
Vortex & Centrifuge: Vortex the mixture for 5 minutes at 1000 rpm, followed by centrifugation at high speed (e.g., 11,000-17,500 x g) for 5-10 minutes at 4°C.[1][5]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new microtube or an HPLC vial for analysis.[5]
UHPLC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis. Parameters may be optimized based on the specific instrumentation used.
Table 1: UHPLC-MS/MS Instrument Parameters
| Category | Parameter | Recommended Condition | Citation(s) |
| UHPLC System | Analytical Column | Reversed-phase C18 or Diphenyl column (e.g., 2.1 x 100 mm, <2 µm particle size) | [6] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1][3] | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [3][6] | |
| Elution Mode | Isocratic or Gradient | [3][6] | |
| Flow Rate | 0.3 - 0.4 mL/min | [2][6] | |
| Column Temperature | 30 °C | [3] | |
| Injection Volume | 1.5 - 20 µL | [3][6] | |
| Total Run Time | < 6 minutes | ||
| MS/MS System | Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [3][6] |
| Capillary Voltage | 0.8 - 3.0 kV | [3] | |
| Source Temperature | 130 °C | [3] | |
| Desolvation Gas Temp. | 550 °C | [3] | |
| Desolvation Gas Flow | 700 L/h | [3] | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [2][6] |
Table 2: MRM Transitions for L-Ascorbic Acid Quantification
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Note | Citation(s) |
| L-Ascorbic Acid | 175.0 (or 174.9) | 115.0 (or 114.8/114.9) | Primary transition for quantification | [2][12] |
| L-Ascorbic Acid | 175.0 (or 174.9) | 71.0 (or 71.1) | Confirmation transition | [2][12] |
Method Performance and Data
The UHPLC-MS/MS method provides excellent performance for the quantification of L-Ascorbic acid. The data presented below is a summary compiled from various published methods.
Table 3: Summary of Method Performance Characteristics
| Parameter | Typical Performance Range | Citation(s) |
| Linearity Range | 10 - 500 ng/mL (or equivalent ranges like 0.5 - 20 ppm) | [6] |
| Correlation Coefficient (r²) | > 0.995 | |
| Limit of Detection (LOD) | 0.3 - 6.25 ng/mL (or µg/L) | [8][13] |
| Limit of Quantification (LOQ) | 1.0 - 10 ng/mL (or µg/L) | [8][13] |
| Precision (CV%) | Intra-day: 2.5 - 13.7% Inter-day: 6.3 - 12.2% | [6] |
| Accuracy (Recovery %) | 86 - 115% | [6] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.
Caption: Workflow for L-Ascorbic acid quantification by UHPLC-MS/MS.
Conclusion
This application note outlines a comprehensive and robust UHPLC-MS/MS method for the reliable quantification of L-Ascorbic acid in biological matrices. Key to the success of this method is the careful handling of the sample to prevent oxidative degradation, achieved through the use of stabilizers and maintaining cold conditions throughout the preparation process.[3][10] The combination of rapid UHPLC separation with the high selectivity and sensitivity of tandem mass spectrometry makes this a superior analytical technique for both research and routine analysis.[6][14]
References
- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods [mdpi.com]
- 7. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods [ouci.dntb.gov.ua]
- 8. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods | Semantic Scholar [semanticscholar.org]
Determining L-Ascorbic Acid in Food Matrices with 13C-Ascorbic Acid: An Application Note and Protocol
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin and a potent antioxidant naturally present in many foods. Its quantification in various food matrices is crucial for nutritional labeling, quality control, and research in food science and drug development. However, the inherent instability of ascorbic acid, which is susceptible to oxidation, presents a significant analytical challenge.
The use of a stable isotope-labeled internal standard, such as 13C-L-ascorbic acid, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and highly accurate method for the determination of L-ascorbic acid. This isotopic dilution technique effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to improved precision and accuracy.
This application note provides a detailed protocol for the quantitative analysis of L-ascorbic acid in diverse food matrices using 13C-ascorbic acid as an internal standard. The methodology is intended for researchers, scientists, and drug development professionals.
Principle
The method is based on the principle of stable isotope dilution analysis (SIDA). A known amount of 13C-labeled L-ascorbic acid is added to the sample prior to extraction. This "spiked" sample is then processed to extract both the native (12C) and the labeled (13C) ascorbic acid. The extract is analyzed by LC-MS/MS, where the two forms of ascorbic acid are separated chromatographically and detected by mass spectrometry. Due to their identical chemical and physical properties, the native analyte and the internal standard exhibit similar behavior during sample preparation and analysis. The concentration of the native L-ascorbic acid is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Acids: Formic acid (LC-MS grade), metaphosphoric acid, and acetic acid.
-
Standards: L-Ascorbic acid (analytical standard), 13C6-L-ascorbic acid (internal standard, IS).
-
Other Reagents: Ethylenediaminetetraacetic acid (EDTA).
Standard Solution Preparation
-
L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-ascorbic acid standard and dissolve it in 10 mL of a stabilizing solution (e.g., 2% metaphosphoric acid).
-
13C-L-Ascorbic Acid Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of 13C6-L-ascorbic acid and dissolve it in 1 mL of the stabilizing solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-ascorbic acid stock solution with the stabilizing solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 10 ng/mL to 500 ng/mL).[1][2] Spike each calibration standard with a fixed concentration of the IS working solution.
Sample Preparation
The sample preparation procedure aims to extract ascorbic acid while preventing its degradation. The following is a general procedure that can be adapted for various food matrices.
-
Homogenization: Weigh a representative portion of the food sample (e.g., 1-5 g of solid sample or 1-5 mL of liquid sample). For solid samples, add a suitable volume of extraction solution (e.g., a mixture of 8% acetic acid and 3% metaphosphoric acid) and homogenize using a high-speed blender or homogenizer.[3]
-
Internal Standard Spiking: Add a known amount of the 13C-L-ascorbic acid internal standard working solution to the homogenized sample.
-
Extraction: Vortex the mixture for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and extraction. To avoid degradation, samples can be extracted with 0.05% EDTA.[1]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a specified duration (e.g., 10 minutes) at a low temperature (e.g., 4°C) to pellet solid particles.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of ascorbic acid from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 25 - 30°C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | Optimized for the instrument (e.g., 3000 V) |
| Source Temperature | Optimized for the instrument |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Ascorbic Acid | 175.0 | 115.0 (Quantifier) | Optimized |
| 175.0 | 89.0 (Qualifier) | Optimized | |
| 13C6-L-Ascorbic Acid (IS) | 181.0 | 119.0 | Optimized |
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of L-ascorbic acid in food matrices using a 13C-ascorbic acid internal standard.
Table 4: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 500 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.1524 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.4679 ng/mL | [4][5] |
Table 5: Recovery Data in Different Food Matrices
| Food Matrix | Spike Level (µg/g) | Recovery (%) |
| Orange Juice | 10 | 95 - 105 |
| Broccoli | 5 | 92 - 103 |
| Infant Formula | 20 | 93 - 105 |
| Biscuits | 15 | 92.8 - 103.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the determination of L-Ascorbic acid.
Logic of Isotopic Dilution
Caption: Logic of stable isotope dilution analysis.
Conclusion
The described LC-MS/MS method utilizing 13C-L-ascorbic acid as an internal standard provides a highly sensitive, selective, and accurate approach for the quantification of L-ascorbic acid in a wide range of food matrices. The detailed protocol and validation data presented herein serve as a valuable resource for laboratories involved in food analysis, nutritional science, and quality control. The robustness of the isotopic dilution technique minimizes the impact of matrix effects and ensures reliable results, making it the gold standard for vitamin C analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Ascorbic Acid-¹³C₆ in Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of L-Ascorbic acid-¹³C₆ in key clinical diagnostic applications. This stable isotope-labeled form of Vitamin C serves as an invaluable tool for precise quantification of endogenous ascorbic acid levels and for in vivo assessment of metabolic processes and redox status.
Application 1: Quantification of Total Vitamin C in Human Plasma by UPLC-MS/MS
This method provides a sensitive and accurate means to determine the concentration of total L-ascorbic acid in human plasma, which is crucial for the diagnosis and monitoring of conditions such as scurvy, malabsorption syndromes, alcoholism, and renal failure.[1] L-Ascorbic acid-¹³C₆ is employed as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis.[2][3][4]
Experimental Protocol
1. Materials and Reagents:
-
L-Ascorbic acid (analytical standard)
-
L-Ascorbic acid-¹³C₆ (internal standard)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (calibrator matrix and unknown samples)
2. Sample Preparation:
-
Pipette 200 µL of plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Add 600 µL of a working internal standard solution (e.g., 1.67 µmol/L of L-Ascorbic acid-¹³C₆ in 12% TCA).[2]
-
Vortex the mixture vigorously for 5 minutes at 1000 rpm.[2]
-
Centrifuge at 11,000 rpm for 5 minutes to precipitate proteins.[2]
-
Transfer 400 µL of the supernatant to a maximum recovery vial for UPLC-MS/MS analysis.[2]
3. UPLC-MS/MS Conditions:
-
UPLC System: ACQUITY UPLC H-Class PLUS or equivalent
-
Column: Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm[2]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient from 95% A to 5% A.[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Total Run Time: 6 minutes[2]
-
Mass Spectrometer: Single quadrupole (e.g., ACQUITY QDa) or tandem quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
Data Presentation
Table 1: UPLC-MS/MS Method Performance for Vitamin C Quantification
| Parameter | Result |
| Linearity Range | 0.5 - 20 ppm (µg/mL) |
| Correlation Coefficient (r²) | >0.995[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µmol/L[2] |
| Intra-day Precision (%CV) | ≤6%[2] |
| Inter-day Precision (%CV) | ≤6%[2] |
| Recovery | Within ±15% of the nominal value |
Experimental Workflow Diagram
Caption: Workflow for Vitamin C quantification in plasma.
Application 2: In Vivo Imaging of Redox Status with Hyperpolarized [1-¹³C]-Dehydroascorbic Acid
This advanced imaging technique utilizes dynamic nuclear polarization (DNP) to hyperpolarize [1-¹³C]-dehydroascorbic acid (DHA), the oxidized form of vitamin C. Following intravenous injection, the conversion of hyperpolarized [1-¹³C]-DHA to [1-¹³C]-ascorbic acid can be monitored in real-time using magnetic resonance spectroscopy (MRS). This conversion rate provides a non-invasive measure of a tissue's capacity to reduce DHA, which is indicative of its overall redox status and antioxidant capacity.[1][5][6][7][8][9] This application is particularly relevant for cancer research, where tumors often exhibit altered redox states.[1][6][7]
Experimental Protocol
1. Preparation of Hyperpolarized [1-¹³C]-Dehydroascorbic Acid:
-
Prepare a solution of [1-¹³C]-DHA (e.g., 1.8 M in DMSO-d₆) containing a trityl radical (e.g., 14.8 mM OX063) and a gadolinium chelate (e.g., 1.4 mM Dotarem).[1]
-
Cool the sample to ~1.2 K in a DNP hyperpolarizer.[1]
-
Irradiate the sample with microwaves (e.g., at 94.010 GHz, 100 mW) for 1.5 hours to transfer polarization from the electron spins of the radical to the ¹³C nucleus.[1][6]
-
Rapidly dissolve the frozen, hyperpolarized sample in hot, buffered water (e.g., 5 mL of water at pH ~3.2).[1][6]
-
For in vivo administration, neutralize the solution by adding a phosphate buffer to achieve a physiological pH (7.0-7.2) and osmolality.[1][6]
2. In Vivo Administration and MRS Imaging:
-
Anesthetize the animal model (e.g., a mouse with a tumor xenograft).
-
Position the animal in an MRI scanner equipped with a ¹³C coil.
-
Acquire anatomical ¹H images to localize the region of interest (e.g., the tumor).[1][6]
-
Administer the hyperpolarized [1-¹³C]-DHA solution intravenously (e.g., 0.2 mL of a 30 mM solution).[1][6]
-
Immediately begin acquiring dynamic ¹³C MRS spectra from the region of interest to monitor the conversion of [1-¹³C]-DHA to [1-¹³C]-ascorbic acid.[1][6]
Data Presentation
Table 2: Properties of Hyperpolarized ¹³C-Labeled Vitamin C Probes
| Parameter | [1-¹³C]-Ascorbic Acid | [1-¹³C]-Dehydroascorbic Acid |
| Solution-state Polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% |
| Spin-Lattice Relaxation Time (T₁) at 9.4 T | 15.9 ± 0.7 s | 20.5 ± 0.9 s |
| In Vivo Application | Probe for extracellular redox status | Probe for intracellular redox status |
Data adapted from Bohndiek et al., J. Am. Chem. Soc. 2011.[1][6][7][8][9]
Signaling Pathway and Experimental Workflow Diagram
Caption: In vivo redox imaging workflow and pathway.
Application 3: L-Ascorbic Acid-¹³C₆ in Breath Tests
The use of L-Ascorbic acid-¹³C₆ in clinical diagnostic breath tests is not a widely established application according to current scientific literature. ¹³C-breath tests are non-invasive diagnostic tools that measure the activity of specific enzymes or metabolic pathways by detecting ¹³CO₂ in exhaled breath after the administration of a ¹³C-labeled substrate.[10] The principle relies on the substrate being metabolized to ¹³CO₂ at a rate that reflects a particular physiological or pathological condition.
While one study has used l-[1-¹³C]ascorbic acid to investigate its absorption in humans by measuring ¹³C enrichment in plasma and breath, this was not designed as a diagnostic breath test for a specific disease.[11] The metabolic pathway of ascorbic acid to carbon dioxide is complex and relatively slow, which may limit its utility for a breath test designed to provide rapid diagnostic information. The primary applications for ¹³C-breath tests remain in areas such as detecting Helicobacter pylori infection (¹³C-urea breath test) and measuring gastric emptying (¹³C-octanoic acid breath test).[10][12] Further research would be required to develop and validate a specific clinical diagnostic breath test using L-Ascorbic acid-¹³C₆.
References
- 1. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
- 4. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - Journal of the American Chemical Society - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The 13C urea breath test in the diagnosis of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ascorbic Acid-13C6 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is an essential micronutrient and a critical cofactor for a variety of enzymatic reactions in mammalian cells. Its role extends beyond its well-known antioxidant properties to include vital functions in collagen synthesis and epigenetic regulation. Stable isotope-labeled L-Ascorbic acid, specifically L-Ascorbic acid-13C6, serves as a powerful tracer in metabolic studies to elucidate the uptake, metabolism, and functional roles of Vitamin C in vitro. By tracing the incorporation of the 13C isotope, researchers can quantitatively analyze metabolic fluxes and assess the activity of ascorbate-dependent enzymes with high precision using mass spectrometry.
These application notes provide detailed protocols for the use of this compound in cell culture to investigate two key cellular processes: collagen synthesis and epigenetic modification via Ten-Eleven Translocation (TET) enzyme activity.
Key Applications
-
Tracing Collagen Synthesis: L-Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[1] Using this compound allows for the direct measurement of new collagen synthesis by quantifying the incorporation of 13C into hydroxyproline and hydroxylysine residues within collagen proteins.
-
Investigating Epigenetic Modifications: L-Ascorbic acid enhances the activity of TET enzymes, which are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[2][3] this compound can be used to study the kinetics and impact of ascorbate on TET enzyme activity and subsequent changes in the epigenome.
Data Presentation
Table 1: Representative Data for this compound Uptake in Human Dermal Fibroblasts
| Time (hours) | This compound Concentration in Media (µM) | Intracellular this compound (nmol/10^6 cells) |
| 0 | 100 | 0 |
| 1 | 95 | 2.5 |
| 4 | 82 | 8.1 |
| 8 | 65 | 12.3 |
| 24 | 30 | 15.2 |
| This table presents hypothetical data based on typical uptake kinetics. Actual values may vary depending on cell type and experimental conditions. |
Table 2: Quantification of 13C-labeled Hydroxyproline in Collagen from Human Fibroblasts
| Treatment | Total Hydroxyproline (nmol/mg protein) | 13C-Hydroxyproline (nmol/mg protein) | % New Collagen Synthesis |
| Control (no tracer) | 50.2 | 0 | 0% |
| This compound (24h) | 55.8 | 5.6 | 10.0% |
| This compound (48h) | 62.1 | 11.9 | 19.2% |
| This table illustrates expected results from a stable isotope tracing experiment. The percentage of new collagen synthesis is calculated as (13C-Hydroxyproline / Total Hydroxyproline) * 100. |
Table 3: Effect of this compound on Global 5-hydroxymethylcytosine (5hmC) Levels
| Cell Line | Treatment | Global 5hmC (% of total cytosine) | Fold Change vs. Control |
| HEK293T | Control (no tracer) | 0.05 | 1.0 |
| HEK293T | This compound (100 µM, 24h) | 0.18 | 3.6 |
| RCC 786-O | Control (no tracer) | 0.02 | 1.0 |
| RCC 786-O | This compound (100 µM, 24h) | 0.10 | 5.0 |
| This table shows representative data on the impact of ascorbic acid on epigenetic marks, based on findings from studies on renal cell carcinoma.[3][4] |
Experimental Protocols
Protocol 1: Tracing Collagen Synthesis using this compound
Objective: To quantify the rate of new collagen synthesis in adherent cell cultures (e.g., human dermal fibroblasts) by measuring the incorporation of 13C from this compound into hydroxyproline.
Materials:
-
Human dermal fibroblasts (or other collagen-producing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
This compound (sterile stock solution, e.g., 10 mM in sterile water)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell scrapers
-
Acid hydrolysis solution (6 M HCl)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate human dermal fibroblasts in 6-well plates and culture until they reach approximately 80% confluency.
-
Labeling:
-
Prepare fresh complete culture medium supplemented with a final concentration of 50-100 µM this compound. It is crucial to prepare this fresh as ascorbic acid is unstable in solution.[5]
-
Remove the old medium from the cells, wash once with sterile PBS, and add the this compound containing medium.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvest and Protein Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer and collect the lysate using a cell scraper.
-
-
Collagen Hydrolysis:
-
Precipitate the protein from the cell lysate (e.g., with acetone).
-
Resuspend the protein pellet in 6 M HCl and hydrolyze at 110°C for 18-24 hours to break down the collagen into its constituent amino acids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the hydrolyzed samples under a stream of nitrogen.
-
Reconstitute the dried amino acid mixture in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Separate the amino acids using a suitable chromatography method (e.g., HILIC).[6]
-
Perform tandem mass spectrometry to detect and quantify both unlabeled (12C) and labeled (13C) hydroxyproline. The mass shift will correspond to the number of 13C atoms incorporated.
-
Protocol 2: Assessing TET Enzyme Activity using this compound
Objective: To determine the effect of L-Ascorbic acid on TET enzyme-mediated conversion of 5mC to 5hmC.
Materials:
-
Cell line of interest (e.g., HEK293T, embryonic stem cells)
-
Complete cell culture medium
-
This compound (sterile stock solution)
-
DNA extraction kit
-
Enzymatic digestion mix for DNA (e.g., DNA degradase plus)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to desired confluency.
-
Treat the cells with this compound at a final concentration of 50-100 µM for 24-48 hours. Include an untreated control group.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
DNA Hydrolysis:
-
Digest the genomic DNA to individual nucleosides using an enzymatic digestion mix. This is crucial to avoid degradation of the modified bases that can occur with acid hydrolysis.
-
-
LC-MS/MS Analysis of 5hmC:
-
Analyze the nucleoside mixture by LC-MS/MS to quantify the levels of global 5hmC.
-
The use of this compound in this protocol serves to stimulate TET activity; the direct tracing of the 13C label is not the primary readout for this specific protocol, but rather the resulting change in 5hmC levels.[3]
-
Mandatory Visualization
Caption: Experimental workflow for tracing collagen synthesis with this compound.
Caption: Role of L-Ascorbic acid as a cofactor in collagen synthesis.
Caption: L-Ascorbic acid enhances TET enzyme-mediated DNA demethylation.
References
- 1. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin C induces Tet-dependent DNA demethylation and a blastocyst-like state in ES cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbic acid–induced TET activation mitigates adverse hydroxymethylcytosine loss in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing L-Ascorbic Acid-¹³C₆ as an Internal Standard: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of L-Ascorbic acid-¹³C₆ as an internal standard in analytical experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why should I use L-Ascorbic acid-¹³C₆ as an internal standard for Vitamin C analysis?
A1: L-Ascorbic acid-¹³C₆ is a stable isotope-labeled version of L-Ascorbic acid (Vitamin C). It is considered the gold standard for internal standards in mass spectrometry-based methods (LC-MS, GC-MS) for several reasons:
-
Similar Chemical and Physical Properties: It behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization. This effectively compensates for variations in sample preparation, matrix effects, and instrument response.
-
Co-elution: It typically co-elutes with the native L-Ascorbic acid, providing the most accurate correction for any analytical variability.
-
Mass Difference: The ¹³C labels provide a distinct mass difference, allowing the mass spectrometer to differentiate it from the endogenous L-Ascorbic acid.
Q2: What is a good starting concentration for L-Ascorbic acid-¹³C₆ as an internal standard?
A2: The optimal concentration is application-dependent and should be determined experimentally for your specific matrix and analytical method. However, a common starting point is a concentration that results in a signal intensity similar to that of the analyte at the midpoint of the calibration curve. Based on published literature, working concentrations have been successfully used in the range of 1.67 µmol/L to 5 µg/mL in biological matrices.[1]
Q3: How should I prepare and store L-Ascorbic acid-¹³C₆ stock and working solutions?
A3: Due to the inherent instability of ascorbic acid, proper preparation and storage are critical.
-
Stock Solution: A stock solution can be prepared by dissolving the L-Ascorbic acid-¹³C₆ powder in a stabilizing acidic solution, such as 5% aqueous metaphosphoric acid (MPA), to a concentration of around 10 mg/mL.[1] This stock solution should be stored at -20°C or lower.
-
Working Solution: The working internal standard solution should be freshly prepared for each analytical run by diluting the stock solution with an appropriate solvent, often the same solvent used for sample preparation (e.g., 12% trichloroacetic acid (TCA)).
Q4: Can I use other internal standards for Vitamin C analysis?
A4: Yes, other compounds have been used as internal standards for Vitamin C analysis, including isoascorbic acid, hypoxanthine, and 1-methyluric acid. However, stable isotope-labeled internal standards like L-Ascorbic acid-¹³C₆ are generally preferred for LC-MS analysis due to their superior ability to mimic the analyte's behavior.
Experimental Protocols
Protocol: Preparation of L-Ascorbic acid-¹³C₆ Internal Standard and Sample Preparation for LC-MS Analysis of Vitamin C in Plasma
This protocol provides a general framework. Optimization may be required for different sample matrices and instrumentation.
Materials:
-
L-Ascorbic acid-¹³C₆
-
Metaphosphoric acid (MPA)
-
Trichloroacetic acid (TCA)
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Plasma samples
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of 10 mg/mL L-Ascorbic acid-¹³C₆ Stock Solution:
-
Prepare a 5% (w/v) aqueous MPA solution.
-
Accurately weigh the required amount of L-Ascorbic acid-¹³C₆ powder.
-
Dissolve the powder in the 5% MPA solution to achieve a final concentration of 10 mg/mL.[1]
-
Aliquot into small-volume, light-protected tubes and store at -80°C.
-
-
Preparation of Working Internal Standard Solution (e.g., 5 µg/mL):
-
On the day of analysis, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution with a suitable solvent (e.g., 10% TCA) to achieve the desired working concentration (e.g., 5 µg/mL).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add a specified volume of the working internal standard solution (e.g., 10 µL of 5 µg/mL L-Ascorbic acid-¹³C₆).
-
Add a protein precipitation agent (e.g., 200 µL of ice-cold 10% TCA).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
-
Quantitative Data Summary
The following table summarizes reported concentrations of L-Ascorbic acid-¹³C₆ used as an internal standard in various studies.
| Application/Matrix | Working Concentration | Instrumentation | Reference |
| Plasma, Nasal Lavage, Exhaled Breath Condensate | 5 µg/mL | LC-MS-TOF | [1] |
| Serum | 1.67 µmol/L | UPLC-QDa |
Troubleshooting Guide
Encountering issues with your internal standard can compromise the accuracy of your results. This guide provides a systematic approach to troubleshooting common problems.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Internal Standard Signal | Incorrect Preparation: Error in dilution calculations or preparation of the working solution. | - Recalculate and reprepare the working solution from the stock. - Verify the concentration of the stock solution. |
| Degradation: L-Ascorbic acid and its labeled counterpart are prone to oxidation. | - Prepare fresh working solutions for each analytical run. - Ensure stock solutions are stored properly at or below -20°C and protected from light. - Use stabilizing agents like MPA or TCA in your solvents. | |
| Instrument Issues: Problems with the LC or MS system. | - Check for leaks in the LC system. - Ensure the MS parameters (e.g., ion source settings, collision energy) are optimized for L-Ascorbic acid-¹³C₆. - Run a system suitability test with a known standard. | |
| High Variability in Internal Standard Peak Area | Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to samples. | - Use calibrated pipettes. - Add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. |
| Sample Preparation Variability: Inconsistent extraction efficiency or matrix effects between samples. | - Ensure thorough mixing at each step of the sample preparation. - Optimize the sample cleanup procedure to minimize matrix effects. | |
| Autosampler Issues: Inconsistent injection volumes. | - Check the autosampler for air bubbles in the syringe or sample loop. - Verify the injection volume accuracy. | |
| Internal Standard Signal Drifting Over a Run | Instability in Solution: Degradation of the internal standard in the autosampler vials over time. | - Minimize the time samples spend in the autosampler. - Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). - Ensure the solvent in the vials is acidic to maintain stability. |
| Instrument Drift: Changes in the MS detector response over the course of the analytical run. | - Allow the instrument to stabilize before starting the run. - Perform regular instrument maintenance and calibration. | |
| Interference or Co-eluting Peaks | Matrix Interference: A component in the sample matrix has a similar mass-to-charge ratio and retention time. | - Optimize the chromatographic method to improve the separation of the internal standard from interfering peaks. - Employ a more selective sample preparation technique (e.g., solid-phase extraction). |
| Cross-Contamination: Carryover from a previous injection. | - Include wash steps in the autosampler sequence. - Optimize the cleaning solvent for the injector. |
Visualizations
Experimental Workflow for Vitamin C Analysis
The following diagram illustrates a typical workflow for the analysis of Vitamin C in biological samples using L-Ascorbic acid-¹³C₆ as an internal standard.
Caption: Workflow for Vitamin C analysis using L-Ascorbic acid-¹³C₆ IS.
Troubleshooting Logic for Internal Standard Signal Issues
This diagram outlines a logical approach to diagnosing problems with the internal standard signal.
Caption: Troubleshooting logic for L-Ascorbic acid-¹³C₆ signal issues.
References
Stability of L-Ascorbic acid-13C6 in different solvent conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Ascorbic acid-13C6 in various solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound is oxidation. It first undergoes a reversible two-electron oxidation to form dehydroascorbic acid-13C6 (DHA-13C6). This reaction is accelerated by factors such as oxygen, heat, light, and the presence of metal ions.[1] DHA-13C6 is unstable in aqueous solutions and can undergo irreversible hydrolysis to form 2,3-diketo-L-gulonic acid-13C6, leading to a loss of biological activity.
dot
Caption: Oxidation and degradation pathway of this compound.
Q2: Which solvent conditions are optimal for the stability of this compound?
A2: this compound exhibits the greatest stability in acidic aqueous solutions, with an optimal pH range of 3 to 4.[2] The addition of organic solvents like acetonitrile can also enhance stability compared to purely aqueous solutions.[2] For long-term storage, stock solutions should be kept at -80°C.[3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures significantly accelerate the degradation of this compound.[4][5] It is recommended to prepare and handle solutions at low temperatures (e.g., on ice) and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[3]
Q4: Can I use DMSO to dissolve this compound? How stable is it in DMSO?
A4: While L-Ascorbic acid is soluble in DMSO, aqueous solutions are generally preferred for better stability. If DMSO must be used, it is advisable to prepare the solution fresh and use it immediately. Studies on the long-term stability in DMSO are limited, but like other solvents, degradation is expected, and storage at low temperatures is crucial.
Q5: Are there any specific handling precautions I should take when working with this compound solutions?
A5: Yes. To minimize degradation, you should:
-
Protect from light: Use amber vials or cover containers with aluminum foil.
-
Minimize oxygen exposure: Use deaerated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid metal contamination: Use metal-free spatulas and glassware, as metal ions (especially copper and iron) can catalyze oxidation.
-
Prepare fresh: Whenever possible, prepare solutions immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations in experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation during storage | Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure storage at -80°C for long-term stability.[3] |
| Oxidation during sample preparation | Prepare solutions using deaerated solvents. Keep samples on ice during preparation. Minimize exposure to air by capping vials promptly. |
| pH of the solvent is not optimal | Ensure the solvent pH is in the acidic range (pH 3-4) for maximum stability.[2] |
| Contamination with metal ions | Use high-purity solvents and acid-washed glassware to avoid metal contamination that can catalyze degradation. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in foil. |
Issue 2: Variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent handling of samples | Standardize the sample preparation protocol, ensuring each replicate is treated identically in terms of time, temperature, and light exposure. |
| Precipitation of this compound | Ensure the compound is fully dissolved. You may need to vortex or sonicate. Check the solubility of this compound in your chosen solvent at the desired concentration. |
| Instrumental variability | Calibrate and validate your analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) before running the assay. |
Quantitative Data on Stability
The stability of this compound is highly dependent on the solvent, pH, and temperature. The following tables summarize available data to guide solvent selection and handling.
Table 1: Stability of L-Ascorbic Acid in Different Solvents at Room Temperature
| Solvent | pH | Temperature | Stability Notes | Reference |
| Aqueous Solution | 3.2 | 25°C | Degrades following first-order kinetics. More stable than at higher pH. | [6] |
| 10% Ethanol (aqueous) | 3.2 | 25°C | Degradation rate is slightly higher than in purely aqueous solution. | [6][7] |
| Acetonitrile (aqueous mixture) | Acidic | Room Temp | Addition of acetonitrile enhances stability compared to purely aqueous solutions. | [2] |
| Methanol:Water (50:50 v/v) | Not Specified | Room Temp | Used as a solvent for UV-Vis analysis; stability is a consideration. | [8] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Recommended Storage Duration | Reference |
| -20°C | 1 month | [3] |
| -80°C | 6 months | [3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent (e.g., water, ethanol, DMSO).
-
Use high-purity, deaerated solvents. For aqueous solutions, adjust the pH to a desired level (e.g., pH 3.5 with metaphosphoric acid).
-
Immediately after preparation (T=0), take an aliquot for analysis.
2. Incubation:
-
Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Take aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours).
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.2 M KH2PO4, pH 3.0) and an organic modifier like methanol.[9][10]
-
Flow Rate: 0.8 - 1.0 mL/min.[9]
-
Detection: UV detector at 245 nm.[9]
-
Injection Volume: 20 µL.[9]
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
dot
Caption: Workflow for assessing this compound stability via HPLC.
Protocol 2: Preparation of this compound Solution for Cell Culture
1. Reagent Preparation:
-
Use sterile, cell culture-grade water or buffer. Deaerate the solvent by bubbling with nitrogen gas for at least 15 minutes.
-
Prepare all solutions in a sterile environment (e.g., a laminar flow hood).
2. Dissolution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the sterile, deaerated solvent to the desired final concentration.
-
Dissolve thoroughly by gentle vortexing. Avoid vigorous shaking to minimize oxygen introduction.
3. Sterilization:
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter.[11] Do not autoclave , as heat will cause rapid degradation.[11]
4. Usage and Storage:
-
Add the sterile solution to the cell culture medium immediately before use.
-
For any unused portion of the stock solution, aliquot into sterile, single-use vials, flush with nitrogen gas if possible, and store at -80°C for up to 6 months.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. jocpr.com [jocpr.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. himedialabs.com [himedialabs.com]
Preventing degradation of L-Ascorbic acid-13C6 during sample storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of L-Ascorbic acid-13C6 during sample storage. The following information is critical for ensuring the accuracy and reliability of experimental results where this compound is used as an internal standard or analyte.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound a concern in bioanalytical studies?
A1: this compound, like its unlabeled counterpart, is highly susceptible to degradation.[1] As it is often used as an internal standard in quantitative bioanalysis, its degradation during sample collection, processing, and storage can lead to inaccurate quantification of the target analyte. Ensuring its stability is paramount for data integrity.
Q2: What are the main factors that cause this compound to degrade?
A2: The primary factors contributing to the degradation of L-Ascorbic acid are oxidation, temperature, light, and pH.[1] Oxidation is accelerated by the presence of oxygen and metal ions, particularly copper (Cu2+) and iron (Fe2+). Higher temperatures and exposure to light, especially UV light, significantly increase the rate of degradation. The degradation pathway is also influenced by the pH of the sample matrix.
Q3: What are the optimal anticoagulants for blood sample collection when analyzing this compound?
A3: For plasma samples, heparin and EDTA are commonly used anticoagulants. Studies have shown that blood collected into tubes containing dipotassium EDTA and processed promptly tends to yield the highest recovery of ascorbic acid.[2][3] If there is a delay in processing, EDTA tubes show the least amount of analyte loss compared to heparin or serum tubes.[2][3]
Q4: What is the recommended storage temperature for plasma or serum samples containing this compound?
A4: For long-term storage, it is crucial to store plasma and serum samples at ultra-low temperatures, specifically -70°C or -80°C.[4][5] Storage at higher temperatures, even standard freezer temperatures of -20°C, will result in significant degradation over time. For short-term storage (up to 72 hours), samples should be kept at 4°C after centrifugation.[4]
Q5: How can I chemically stabilize this compound in my samples?
A5: Chemical stabilization is highly recommended and typically involves two key steps:
-
Acidification: Adding a protein precipitating agent like metaphosphoric acid (MPA) not only prepares the sample for analysis but also lowers the pH, which helps to preserve ascorbic acid.[6][7]
-
Addition of an Antioxidant: Including a reducing agent like dithiothreitol (DTT) in the preservation solution can prevent oxidation and also reduce any dehydroascorbic acid (the primary oxidation product) back to ascorbic acid, allowing for the measurement of total ascorbic acid.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Sample degradation during collection and processing. | - Use EDTA tubes for blood collection. - Process samples immediately (within 2 hours).[2][3] - Perform all steps on ice or at 4°C. |
| Inadequate storage conditions. | - Store samples at -80°C for long-term storage.[4] - Avoid repeated freeze-thaw cycles. | |
| Oxidation of the analyte. | - Add a stabilizing solution containing metaphosphoric acid and dithiothreitol immediately after plasma/serum separation.[8][11] | |
| High variability in results | Inconsistent sample handling procedures. | - Standardize the protocol for sample collection, processing, and storage across all samples in the study. |
| Exposure to light. | - Protect samples from light by using amber tubes or wrapping tubes in foil. | |
| Presence of metal ions catalyzing oxidation. | - Use metal-free tubes and pipette tips where possible. - The use of EDTA as an anticoagulant can chelate metal ions, reducing their catalytic activity. | |
| Peak splitting or broadening in HPLC analysis | Incomplete protein precipitation. | - Ensure thorough mixing and adequate incubation time after adding the protein precipitating agent (e.g., metaphosphoric acid). |
| pH mismatch between sample and mobile phase. | - Adjust the pH of the final sample extract to be compatible with the mobile phase. |
Quantitative Data on L-Ascorbic Acid Stability
The degradation of L-Ascorbic acid follows first-order kinetics in many conditions.[1] The rate of degradation is highly dependent on the storage conditions.
Table 1: Stability of Ascorbic Acid in Plasma/Serum under Different Storage Conditions
| Sample Type | Anticoagulant | Storage Temperature | Duration | Analyte Loss | Reference |
| Whole Blood | EDTA | Room Temperature | 2 hours | ~7% (median) | [2][3] |
| Whole Blood | Lithium-Heparin | Room Temperature | 2 hours | ~18% (median) | [2][3] |
| Serum | None | Room Temperature | 2 hours | ~26% (median) | [2][3] |
| Plasma | Sodium Heparin | 4°C | 72 hours | 0.15% per hour | [4] |
| Plasma | Sodium Heparin | -20°C | 14-21 days | 0.18% per day | [4] |
| Plasma | Sodium Heparin | -80°C | >21 days | 0.07% per day | [4] |
| Plasma (with DTT) | EDTA | 4°C | 16 hours | No significant loss | [9][12] |
| Plasma (with DTT) | EDTA | -70°C | 57 weeks | Stable | [8][10] |
Table 2: Degradation Rate Constants of Ascorbic Acid at Different Temperatures (in aqueous solution)
| Temperature | Rate Constant (k) | Reference |
| 25°C | 5 x 10⁻⁵ min⁻¹ | [13] |
| 35°C | 2 x 10⁻⁴ min⁻¹ | [13] |
| 65°C | 1 x 10⁻³ min⁻¹ | [13] |
| 90°C | 3 x 10⁻³ min⁻¹ | [13] |
Note: Degradation rates in plasma may differ due to the complexity of the matrix.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Stabilization
-
Blood Collection: Collect whole blood into a 6 mL lavender-top (K2-EDTA) Vacutainer tube.
-
Immediate Centrifugation: As soon as possible after collection (ideally within 1 hour), centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Separation: Carefully transfer the plasma supernatant to a clean, labeled polypropylene tube. Keep the plasma on ice.
-
Stabilization: For every 1 mL of plasma, add 1 mL of a freshly prepared stabilizing solution containing 10% (w/v) metaphosphoric acid and 2 mM dithiothreitol. Vortex briefly to mix.
-
Storage: Immediately freeze the stabilized plasma samples at -80°C. Samples should be stored at this temperature until analysis.
Protocol 2: Stability Testing of this compound in Plasma
-
Sample Pooling: Obtain a pool of human plasma (using EDTA as an anticoagulant) from healthy volunteers.
-
Spiking: Spike the plasma pool with a known concentration of this compound.
-
Aliquoting: Aliquot the spiked plasma into multiple small-volume polypropylene tubes.
-
Time Zero (T0) Analysis: Immediately process and analyze a set of aliquots (n=3-5) to determine the initial concentration of this compound.
-
Storage Conditions: Store the remaining aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time Point Analysis: At specified time points (e.g., 2h, 4h, 8h, 24h, 7 days, 1 month, etc.), retrieve a set of aliquots from each storage condition.
-
Sample Preparation for Analysis: a. Thaw the samples on ice. b. Add an equal volume of a protein precipitation solution (e.g., 10% metaphosphoric acid). c. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method with either UV or electrochemical detection.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
Visualizations
Caption: Degradation pathways of L-Ascorbic acid.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Stability of Supraphysiological Ascorbate in Human Blood: Appropriate Handling of Samples from Clinical Trials for Measurements of Pharmacological Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of whole blood and plasma ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic and dehydroascorbic acids measured in plasma preserved with dithiothreitol or metaphosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta.tums.ac.ir [acta.tums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting matrix effects in L-Ascorbic acid LC-MS analysis
Welcome to the technical support center for L-Ascorbic acid (Vitamin C) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide: Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS bioanalysis, leading to inaccurate and irreproducible results.[1][2] This guide provides a systematic approach to identifying and mitigating these effects in your L-Ascorbic acid assays.
Q1: My L-Ascorbic acid signal is showing significant suppression or enhancement. How can I confirm this is a matrix effect?
A1: The most reliable method to confirm and quantify matrix effects is the post-extraction spiking method .[1] This involves comparing the response of an analyte in a clean solvent to its response in a sample matrix extract that has undergone the entire sample preparation process.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): L-Ascorbic acid standard prepared in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix sample (e.g., plasma, urine) subjected to the full extraction procedure. The L-Ascorbic acid standard is added to the final, clean extract.
-
Set C (Pre-Extraction Spike): Blank matrix sample spiked with the L-Ascorbic acid standard before the extraction procedure.
-
-
Analyze all sets using your established LC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE%):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Interpretation of Results:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No significant matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
A significant deviation of the Matrix Factor from 1 indicates the presence of matrix effects. An acceptable recovery range is typically 85-115%.[3]
Q2: I've confirmed a matrix effect. What are the primary strategies to minimize it?
A2: A multi-pronged approach combining optimized sample preparation, chromatography, and the use of an appropriate internal standard is the most effective strategy.
Troubleshooting Workflow
Caption: A troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
Sample Preparation
Q3: Which sample preparation technique is best for reducing matrix effects for L-Ascorbic acid in plasma?
A3: The choice of sample preparation is critical. While Protein Precipitation (PPT) is simple, it is often the least effective at removing interfering matrix components like phospholipids.[4] Solid-Phase Extraction (SPE), particularly using polymeric mixed-mode sorbents, has been shown to produce the cleanest extracts and significantly reduce matrix effects.[4] Liquid-Liquid Extraction (LLE) can also provide clean extracts.[4]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Least effective at removing interferences[4] | Low |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts[4] | Can have low recovery for polar analytes like L-Ascorbic acid[4] | Medium to High |
| Solid-Phase Extraction (SPE) | High selectivity, can produce very clean extracts[4] | More complex and costly than PPT | High |
Q4: Are there any specific additives I should use during sample preparation for L-Ascorbic acid?
A4: Yes, L-Ascorbic acid is prone to oxidation. The use of antioxidants and chelating agents in your extraction solution is highly recommended. A common solution includes 0.05% (w/v) ethylenediaminetetraacetic acid (EDTA).[5] Some protocols also use reducing agents like dithiothreitol (DTT) to ensure that both ascorbic acid and its oxidized form, dehydroascorbic acid (DHAA), are preserved and measured accurately.[5]
Internal Standards
Q5: What is the best type of internal standard to use for L-Ascorbic acid analysis?
A5: The gold standard is a stable isotope-labeled (SIL) internal standard of L-Ascorbic acid, such as L-[¹³C₆]-Ascorbic acid or L-Ascorbic acid (1-¹³C).[6][7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte.[7] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and improving the precision and accuracy of your results.[7][9]
LC-MS Method Development
Q6: How can I optimize my chromatographic separation to avoid matrix effects?
A6: The goal is to chromatographically separate L-Ascorbic acid from co-eluting matrix components, especially phospholipids. Strategies include:
-
Column Choice: A reversed-phase C18 column is commonly used for the separation of L-Ascorbic acid.[10]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.01-0.1%), is often employed.[3][10]
-
Gradient Optimization: Adjusting the gradient slope can help resolve the analyte peak from interfering matrix components.[11]
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of non-volatile species in the matrix.[12]
Experimental Protocol: Generic UHPLC-MS/MS Method
This is a representative protocol and should be optimized for your specific instrument and application.
-
UHPLC System: Coupled with a triple quadrupole mass spectrometer.[3]
-
Column: C18 or similar reversed-phase column (e.g., 3.0 x 100 mm, 3.0 µm particle size).[3]
-
Mobile Phase A: 0.01% Formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5-20 µL.[3]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3][13]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
L-Ascorbic Acid Transition: m/z 175 → 115 (quantifier) and 175 → 89 (qualifier).[13]
-
Data Interpretation
Q7: I am using a SIL internal standard, but my results are still inconsistent. What could be the issue?
A7: While a SIL-IS can compensate for many issues, it may mask underlying problems.[7]
-
Analyte Stability: Ensure L-Ascorbic acid is not degrading during sample collection, storage, or preparation. Use antioxidants and keep samples on ice and protected from light.[10]
-
Extraction Recovery: A SIL-IS can sometimes mask poor or inconsistent recovery of the analyte.[7] It is crucial to evaluate the recovery separately during method validation.
-
Contamination: Check for any external sources of contamination that might be interfering with the analysis.
Logical Relationship Diagram
Caption: Relationship between matrix effects and mitigation.
This technical support center provides a foundational guide to troubleshooting matrix effects in L-Ascorbic acid LC-MS analysis. For more in-depth information, please refer to the cited scientific literature.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. scispace.com [scispace.com]
- 8. Vitamin C (L-ascorbic acid) (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. longdom.org [longdom.org]
- 10. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery of L-Ascorbic acid-13C6 from Complex Samples
Welcome to the technical support center for the analysis of L-Ascorbic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of this compound from complex biological samples.
FAQs & Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of this compound.
Q1: Why is the recovery of my this compound internal standard consistently low?
A1: Low recovery of the this compound internal standard is a common issue primarily due to its inherent instability. L-Ascorbic acid is susceptible to oxidation, which can be accelerated by several factors during sample handling and preparation.
-
Oxidation: Exposure to oxygen, elevated temperatures, light, and certain metal ions (like iron and copper) can lead to the degradation of this compound.[1]
-
pH Instability: L-Ascorbic acid is more stable in acidic conditions. The pH of your sample and extraction solutions is critical.[1]
-
Suboptimal Extraction: The chosen extraction method may not be efficient for the sample matrix.
Troubleshooting Steps:
-
Sample Handling: Process samples immediately after collection. If storage is necessary, store them at -70°C. Avoid repeated freeze-thaw cycles. Use amber or foil-wrapped tubes to protect samples from light.
-
Use of Stabilizing Agents: Incorporate a stabilizing agent into your sample preparation workflow. Metaphosphoric acid (MPA) or trichloroacetic acid (TCA) are commonly used to acidify the sample and preserve ascorbic acid.[1][2][3] The addition of a chelating agent like EDTA to the stabilization solution can further prevent metal-catalyzed oxidation.[4]
-
Optimize Extraction Procedure: Evaluate different protein precipitation agents and solid-phase extraction (SPE) cartridges to find the most effective method for your specific sample matrix.
Q2: I'm observing a high variability in the this compound signal between replicate injections. What could be the cause?
A2: High variability in the internal standard signal can point to issues with the analytical instrumentation or the stability of the processed sample.
-
Autosampler In-situ Degradation: L-Ascorbic acid can degrade in the autosampler, especially if it is not temperature-controlled.
-
Inconsistent Injection Volumes: Issues with the autosampler syringe or loop can lead to variable injection volumes.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inconsistent signal intensity.[5]
Troubleshooting Steps:
-
Autosampler Temperature: Set the autosampler temperature to 4°C to minimize degradation of the processed samples.[2]
-
Injection Precision Test: Perform a series of injections from the same vial to check the precision of the autosampler.
-
Evaluate Matrix Effects: Prepare a sample with a known concentration of this compound in the final sample solvent (post-extraction spike) and compare its signal to a neat solution of the standard at the same concentration. A significant difference in signal indicates the presence of matrix effects. To mitigate this, consider further sample cleanup or chromatographic optimization.
Q3: Can I use this compound for both extraction recovery and quantification?
A3: Yes, as a stable isotope-labeled internal standard, this compound is ideal for both purposes. Because it has the same physicochemical properties as the unlabeled L-Ascorbic acid, it will behave identically during extraction, cleanup, and chromatographic separation. By adding a known amount of this compound at the beginning of the sample preparation process, it can be used to accurately calculate the recovery of the native L-Ascorbic acid and to correct for any losses during the procedure and for variations in instrument response.
Quantitative Data Summary
The following tables summarize recovery data for L-Ascorbic acid and its stable isotope-labeled internal standard using different sample preparation techniques.
Table 1: Recovery of L-Ascorbic Acid Using Protein Precipitation
| Precipitating Agent | Matrix | Analyte | Average Recovery (%) | Reference |
| Metaphosphoric Acid | Human Plasma | L-Ascorbic Acid | 96.1 | [2] |
| Trichloroacetic Acid | Human Plasma | L-Ascorbic Acid | Not Recommended (significant degradation) | [2] |
Table 2: Recovery of this compound Using a Combined Protein Precipitation and Solid-Phase Extraction Method
| Sample Preparation Method | Matrix | Analyte | Average Recovery (%) | Standard Deviation (%) | Reference |
| Protein Precipitation followed by SPE | Spiked Human Plasma | This compound | 85.7 | 3 | [6] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for the analysis of this compound.
Protocol 1: Protein Precipitation using Metaphosphoric Acid
This protocol is adapted for the extraction of L-Ascorbic acid from plasma or serum.
Materials:
-
Human Plasma/Serum
-
This compound internal standard solution
-
Metaphosphoric acid (MPA) solution (5% w/v in deionized water)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated pipettes
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
Procedure:
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Process to plasma or serum as quickly as possible.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Stabilization and Precipitation: Add 400 µL of ice-cold 5% MPA solution to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Analysis: The supernatant is ready for injection into the LC-MS system.
Protocol 2: Combined Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup for complex matrices.
Materials:
-
Human Plasma
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Formic Acid
-
96-well Solid Phase Extraction (SPE) plate (e.g., Ostro®-SPE)
-
96-well collection plate
-
Plate centrifuge
-
Deionized water
Procedure:
-
Sample and Internal Standard: In a 96-well plate, add a known amount of this compound internal standard to 50 µL of plasma.
-
Protein Precipitation: Add 150 µL of ACN containing 1% formic acid to each well. Mix thoroughly.
-
SPE Plate Preparation: Place the SPE plate on top of a 96-well collection plate.
-
Sample Loading and Filtration: Transfer the protein precipitation mixture to the SPE plate.
-
Centrifugation: Centrifuge the plate assembly at 300 x g for 1 minute to collect the filtrate.
-
Dilution: Dilute the filtrate with deionized water at a ratio of 1:2.75 (filtrate:water) to achieve a final ACN concentration of approximately 20%.[6]
-
Analysis: The diluted filtrate is ready for LC-MS analysis.
Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
Diagram 2: Decision Tree for Troubleshooting Low Recovery
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 2. Determination of ascorbic acid in human plasma with a view to stability using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma ascorbic acid preparation and storage for epidemiological studies using TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
L-Ascorbic acid-13C6 stability in acidic versus neutral pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Ascorbic acid-13C6, focusing on the influence of acidic versus neutral pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic versus neutral aqueous solutions?
A1: The stability of this compound, similar to its unlabeled counterpart, is significantly influenced by pH. Generally, L-Ascorbic acid is more stable in acidic solutions (pH < 4) than in neutral or alkaline solutions.[1][2] In the presence of oxygen (aerobic conditions), degradation is faster at neutral pH (around 7.0) compared to acidic pH (around 5.0).[3][4] Conversely, under oxygen-free (anaerobic) conditions, degradation is slower at higher pH values.[3]
Q2: Will the 13C6 isotopic label affect the stability of the molecule compared to unlabeled L-Ascorbic acid?
A2: The 13C6 isotopic labeling is not expected to significantly alter the chemical stability of the ascorbic acid molecule. The principles of degradation related to pH, temperature, oxygen, light, and metal ions apply to both the labeled and unlabeled forms. This compound is primarily used as an internal standard for accurate quantification in mass spectrometry-based assays.
Q3: What are the primary degradation products of L-Ascorbic acid at different pH levels?
A3: The degradation pathway and resulting products are pH-dependent. Under aerobic (oxygen-present) conditions in an acidic environment, L-ascorbic acid degrades to dehydroascorbic acid, which can be further broken down into products like 2-furoic acid and 3-hydroxy-pyrone.[5] In an anaerobic (oxygen-absent) acidic environment, the main degradation product is furfural.[5] In neutral to alkaline solutions, the degradation proceeds through the formation of the ascorbate anion, which is more susceptible to oxidation.[5]
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To enhance stability, consider the following:
-
pH: Maintain a low pH (ideally below 4.0) for your stock solutions.[1]
-
Oxygen: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Temperature: Store solutions at low temperatures (refrigerated or frozen).[7]
-
Light: Protect solutions from light by using amber vials or covering containers with foil.[6]
-
Metal Ions: Use high-purity water and reagents to avoid metal ion contamination (e.g., Cu²⁺, Fe²⁺), which can catalyze oxidation. The addition of a chelating agent like EDTA can also help.[6]
-
Stabilizers: For certain applications, the addition of stabilizers like metaphosphoric acid or oxalic acid can be beneficial.[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound standard in neutral buffer. | The pH of the solution is promoting oxidation. Oxygen is present in the solution. | Prepare the standard in a slightly acidic buffer if the experimental conditions allow. Use deoxygenated buffers and solvents. Prepare fresh solutions before each experiment. |
| Inconsistent quantification results using this compound as an internal standard. | Degradation of the internal standard during sample preparation or storage. | Minimize the time between adding the internal standard and analysis. Keep samples on ice or at reduced temperatures throughout the process. Ensure the pH of the final sample extract is acidic. |
| Browning or color change of the this compound solution. | Formation of degradation products, often from exposure to heat or high pH. | Lower the storage temperature. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to ambient conditions. Ensure the pH of the solution has not shifted. |
Quantitative Data Summary
The degradation of L-ascorbic acid is often modeled using pseudo-first-order kinetics. The rate constant (k) indicates the speed of degradation.
Table 1: Influence of pH on the Aerobic Degradation Rate Constant (k) of L-Ascorbic Acid
| Temperature (°C) | pH | Degradation Rate Constant (k) (min⁻¹) | Reference |
| 100 | 5.0 | Lower k value (slower degradation) | [3] |
| 100 | 7.0 | Higher k value (faster degradation) | [3] |
Table 2: Apparent Activation Energy (Ea) for L-Ascorbic Acid Degradation at Different pH Values
| pH | Activation Energy (Ea) (kJ/mol) | Implication | Reference |
| 5.0 | 15.77 | Lower energy barrier, easier degradation under these specific high-temperature conditions. | [9] |
| 7.0 | 31.70 | Higher energy barrier compared to pH 5.0 under high-temperature conditions. | [9] |
Note: The data above is for unlabeled L-Ascorbic acid but provides a strong indication of the expected behavior for the 13C6-labeled analog.
Experimental Protocols
Protocol: Stability Testing of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under different pH conditions.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Buffer reagents (e.g., sodium acetate for acidic pH, sodium phosphate for neutral pH)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
pH meter
-
Temperature-controlled incubator or water bath
2. Procedure:
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 4.0 and pH 7.0). Deoxygenate the buffers by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in the deoxygenated buffer to a known concentration.
-
Incubation: Aliquot the solution into amber vials, seal them, and place them in a temperature-controlled environment (e.g., 25°C or 40°C for accelerated testing).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot for analysis.
-
Analysis: Immediately analyze the concentration of the remaining this compound using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant (k) by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt, where [A]t is the concentration at time t, and [A]0 is the initial concentration.
Visualizations
Caption: Degradation pathways of L-Ascorbic acid at acidic vs. neutral pH.
Caption: Workflow for this compound stability testing.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. finetechitg.com [finetechitg.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]
Technical Support Center: L-Ascorbic Acid-13C6 Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of antioxidants on the stability of L-Ascorbic acid-13C6.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Question: My this compound solution is degrading rapidly, even with antioxidant co-formulation. What are the potential causes and solutions?
Answer:
Rapid degradation of this compound, despite the presence of antioxidants, can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Oxygen Exposure: L-Ascorbic acid is highly susceptible to oxidative degradation.[1]
-
Troubleshooting:
-
Ensure all buffers and solutions are deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) before use.
-
Prepare solutions in a glove box or under a nitrogen blanket to minimize atmospheric oxygen exposure.
-
Use sealed vials with minimal headspace.
-
-
-
pH of the Medium: The stability of L-Ascorbic acid is pH-dependent. Degradation accelerates in neutral to alkaline conditions.[2][3]
-
Troubleshooting:
-
Verify the pH of your experimental medium. The optimal pH for L-ascorbic acid stability is generally between 3 and 5.[4]
-
If your experimental conditions permit, consider adjusting the pH to a more acidic range.
-
-
-
Presence of Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of L-Ascorbic acid.[5]
-
Troubleshooting:
-
Use high-purity, metal-free reagents and solvents.
-
Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your buffer system to sequester any contaminating metal ions.
-
-
-
Light and Temperature: Exposure to light, especially UV radiation, and elevated temperatures can significantly increase the degradation rate of L-Ascorbic acid.[6][7]
-
Troubleshooting:
-
Protect your solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage).[8]
-
-
-
Inadequate Antioxidant Concentration or Inappropriate Choice: The concentration of the antioxidant may be insufficient, or its mechanism of action may not be optimal for your specific experimental system.
-
Troubleshooting:
-
Review the literature to ensure you are using an effective concentration of your chosen antioxidant.
-
Consider using a combination of antioxidants that work synergistically, such as Vitamin E and Ferulic Acid with L-Ascorbic acid.
-
-
Question: I am observing inconsistent results in my this compound stability assays. What could be the source of this variability?
Answer:
Inconsistent results often stem from subtle variations in experimental procedures. Consider the following:
-
Preparation of Stock Solutions: this compound should be dissolved immediately before use. The stability of aqueous solutions is poor, especially at neutral pH and room temperature.[2]
-
Troubleshooting:
-
Prepare fresh stock solutions for each experiment.
-
If a stock solution must be stored, aliquot it into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
-
Sample Handling During Analysis: The stability of this compound can be compromised during sample processing and analysis.
-
Troubleshooting:
-
If using HPLC, ensure the autosampler is cooled to maintain sample integrity during the analytical run.
-
Minimize the time between sample preparation and analysis.
-
-
-
Matrix Effects: Components of your experimental matrix (e.g., cell culture media, biological fluids) can interact with and affect the stability of this compound.
-
Troubleshooting:
-
Perform stability studies of this compound in your specific experimental matrix to understand its baseline stability.
-
Use appropriate sample preparation techniques, such as protein precipitation with metaphosphoric acid, to remove interfering substances before analysis.[9]
-
-
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway of this compound?
The primary degradation pathway is oxidation. This compound is first oxidized to dehydroascorbic acid-13C6. This initial oxidation is reversible. However, dehydroascorbic acid-13C6 is unstable and can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid-13C6, which has no biological activity.[2][6]
2. How do antioxidants improve the stability of this compound?
Antioxidants can improve the stability of this compound through several mechanisms:
-
Regeneration: Some antioxidants, such as Glutathione, can regenerate L-Ascorbic acid from its oxidized form, dehydroascorbic acid.[6]
-
Synergistic Protection: Antioxidants like Vitamin E (α-tocopherol) and Ferulic Acid can act as preferential substrates for oxidation, thereby sparing L-Ascorbic acid. Ferulic acid has a higher oxidation-reduction potential than ascorbic acid, allowing it to protect ascorbic acid indirectly.[6]
-
Scavenging of Free Radicals: Antioxidants can neutralize free radicals in the solution, preventing them from initiating the oxidation of L-Ascorbic acid.
3. What are the recommended storage conditions for this compound powder and its solutions?
-
Powder: this compound powder is relatively stable when stored in a dry, dark place at room temperature.[10]
-
Solutions: Aqueous solutions of this compound are unstable. For short-term storage (hours to a few days), store at 4°C in a sealed, light-protected container. For long-term storage, aliquot into single-use vials, deoxygenate, and store at -80°C.
4. Can I use the same experimental protocols for L-Ascorbic acid and this compound?
Yes, in general, the physicochemical properties and stability of this compound are nearly identical to those of unlabeled L-Ascorbic acid. Therefore, the same experimental protocols for assessing stability and the effects of antioxidants can be used. The primary difference will be in the analytical method, where a mass spectrometer will be required to differentiate the 13C-labeled form from any endogenous, unlabeled ascorbic acid.
Quantitative Data on L-Ascorbic Acid Stability
The following tables summarize the impact of various conditions on the stability of L-Ascorbic acid. While specific data for the 13C6 isotopologue is limited, the degradation kinetics are expected to be comparable to the unlabeled compound.
Table 1: Effect of Temperature on L-Ascorbic Acid Degradation in Guava Juice [6]
| Storage Temperature (°C) | Degradation after 7 Days (%) |
| 25 | 23.4 |
| 35 | 56.4 |
Table 2: Retention of L-Ascorbic Acid in Orange Juice after Pasteurization (90°C for 1 min) [6]
| Treatment | Retention of L-Ascorbic Acid (%) |
| Pasteurization | 82 - 92 |
Table 3: Effect of pH on the Degradation Rate Constant (k) of L-Ascorbic Acid in Hot-Compressed Water [11]
| pH | Temperature (°C) | Degradation Rate Constant (k) |
| 5.0 | 150 | 0.00439 - 0.01279 |
| 7.0 | 150 | Varies with concentration |
| 9.5 | 150 | Varies with concentration |
| 5.0 | 190 | 0.01380 - 0.01768 |
| 7.0 | 190 | Varies with concentration |
| 9.5 | 190 | Varies with concentration |
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the concentration of this compound over time in the presence and absence of antioxidants.
1. Materials and Reagents:
-
This compound
-
Antioxidant of interest (e.g., Vitamin E, Ferulic Acid)
-
HPLC-grade water
-
HPLC-grade methanol
-
Metaphosphoric acid
-
Sodium phosphate (monobasic and dibasic)
-
EDTA
-
Inert gas (nitrogen or argon)
-
Amber HPLC vials
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase for reversed-phase HPLC. A common mobile phase is a mixture of an aqueous buffer (e.g., 20 mM sodium phosphate with 0.1 mM EDTA, pH adjusted to 3.0 with phosphoric acid) and methanol. The exact ratio will depend on the column and system used.
-
This compound Stock Solution: Accurately weigh this compound and dissolve it in deoxygenated buffer to a known concentration (e.g., 1 mg/mL). Prepare this solution fresh immediately before the experiment.
-
Antioxidant Stock Solution: Prepare a stock solution of the antioxidant in a suitable solvent at a known concentration.
-
Test Solutions:
-
Control: Dilute the this compound stock solution with the experimental buffer to the final desired concentration.
-
Test: Dilute the this compound and antioxidant stock solutions with the experimental buffer to their final desired concentrations.
-
-
Sample Preparation Solution: 5% (w/v) metaphosphoric acid in water.
3. Experimental Procedure:
-
Prepare the control and test solutions in amber vials and seal them, minimizing headspace.
-
Incubate the vials under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately mix the aliquot with an equal volume of the sample preparation solution (5% metaphosphoric acid) to precipitate any proteins and stabilize the this compound.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an amber HPLC vial for analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Detection: UV detector set at a wavelength of 245 nm for unlabeled ascorbic acid, coupled with a mass spectrometer for detection of this compound.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Quantification: Create a standard curve of this compound of known concentrations to quantify the amount remaining at each time point.
5. Data Analysis:
-
Plot the concentration of this compound versus time for both the control and test groups.
-
Calculate the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Mechanism of antioxidant-mediated regeneration of L-Ascorbic acid.
Caption: Workflow for assessing this compound stability.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kth.diva-portal.org [kth.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. scispace.com [scispace.com]
- 11. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Ascorbic Acid and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ascorbic acid (Vitamin C) and its isomers, such as erythorbic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of ascorbic acid and its isomers.
1. Peak Shape Problems
-
Issue: Peak Tailing
-
Question: Why are my ascorbic acid peaks showing significant tailing?
-
Answer: Peak tailing for acidic compounds like ascorbic acid is often caused by secondary interactions with the stationary phase.[1] Potential causes include:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the acidic analyte, leading to tailing.[2]
-
Low Buffer Concentration: Inadequate buffering of the mobile phase can result in inconsistent ionization of ascorbic acid, contributing to peak asymmetry.[1]
-
Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.
-
-
Solutions:
-
Use an end-capped column or a column with a base-deactivated silica stationary phase.[3]
-
Increase the buffer concentration in the mobile phase to ensure consistent pH.[1]
-
Incorporate a guard column to protect the analytical column from strongly retained matrix components.
-
Flush the column with a strong solvent to remove contaminants.[4]
-
-
-
Issue: Peak Fronting
-
Question: What causes peak fronting in my chromatograms?
-
Answer: Peak fronting is often an indication of column overload or issues with the sample solvent.[5]
-
High Sample Concentration: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peak shapes.[6]
-
-
Solutions:
-
-
Issue: Broad Peaks
-
Question: My peaks for ascorbic acid and its isomers are broad, resulting in poor resolution. What can I do?
-
Answer: Broad peaks can stem from several factors, including extra-column volume, column degradation, or inappropriate mobile phase conditions.[1]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[7]
-
Column Inefficiency: A worn-out or poorly packed column will lead to broader peaks.
-
Mobile Phase Flow Rate: A flow rate that is too high can decrease separation efficiency and broaden peaks.[8]
-
-
Solutions:
-
Minimize the length and internal diameter of all connecting tubing.
-
Replace the column if it has degraded.
-
Optimize the flow rate; in many cases, lowering the flow rate can improve peak sharpness.[8]
-
-
-
Issue: Split Peaks
-
Question: Why are my ascorbic acid peaks splitting?
-
Answer: Split peaks can be caused by a blockage at the column inlet, a column void, or co-elution with an interfering compound.[1]
-
Solutions:
-
Filter all samples and mobile phases before use.
-
Reverse flush the column (if recommended by the manufacturer) to dislodge particulates from the frit.
-
If a void has formed, replacing the column is typically necessary.[4]
-
Improve sample preparation to remove interfering substances.
-
-
2. Retention Time Variability
-
Issue: Drifting Retention Times
-
Question: The retention times for my analytes are consistently drifting in one direction over a series of injections. What is the cause?
-
Answer: Retention time drift is often related to changes in the mobile phase composition or column equilibration.[9]
-
Mobile Phase Composition Change: Evaporation of the more volatile solvent component in the mobile phase can lead to a gradual change in its composition and, consequently, retention times.[10]
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents or modifiers.[9]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[11]
-
-
Solutions:
-
-
Issue: Fluctuating Retention Times
-
Question: My retention times are erratic and unpredictable from one injection to the next. What should I check?
-
Answer: Random fluctuations in retention time often point to instrumental issues.[7]
-
Pump Malfunction: Inconsistent flow from the pump due to worn seals or check valves can cause retention time variability.[3]
-
Air Bubbles: Air trapped in the pump or detector can lead to unstable flow rates and pressure fluctuations.
-
Leaks: A leak in the system will result in a lower, unstable flow rate through the column.
-
-
Solutions:
-
3. Analyte Stability
-
Issue: Ascorbic Acid Degradation
-
Question: I suspect my ascorbic acid is degrading during sample preparation or analysis. How can I prevent this?
-
Answer: Ascorbic acid is highly susceptible to oxidation, which can be accelerated by factors like high pH, elevated temperature, and the presence of metal ions.[12][13]
-
Oxidation: Exposure to oxygen, especially in neutral or alkaline solutions, can lead to the rapid degradation of ascorbic acid.[14]
-
Metal Ion Catalysis: Metal ions such as Cu2+ and Fe3+ can catalyze the oxidation of ascorbic acid.[15]
-
Temperature and Light: High temperatures and exposure to UV light can also promote degradation.[14]
-
-
Solutions:
-
Prepare samples in an acidic buffer (pH 4-6) to improve stability.[13]
-
Use a chelating agent like EDTA in the sample solvent and mobile phase to complex with metal ions.
-
Prepare standards and samples fresh and analyze them promptly.
-
Store samples and standards in a cool, dark place.
-
Consider using a reducing agent like dithiothreitol (DTT) during sample preparation to convert any dehydroascorbic acid back to ascorbic acid if total vitamin C is being measured.[16]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary challenge in separating ascorbic acid and its isomers like erythorbic acid?
-
A1: The main challenge is their high structural similarity. Ascorbic acid and erythorbic acid are stereoisomers, differing only in the stereochemistry at one carbon.[17] This makes achieving baseline separation difficult, often requiring careful optimization of the stationary phase and mobile phase composition.
-
-
Q2: Which type of HPLC column is best suited for separating ascorbic acid and its isomers?
-
A2: Several column types can be effective. Amine-based (NH2) columns have been successfully used for this separation.[17][18] Mixed-mode columns that offer both reversed-phase and anion-exchange or HILIC characteristics can also provide excellent selectivity.[19] For chiral separation of D- and L-ascorbic acid, a chiral stationary phase would be necessary.
-
-
Q3: How does the mobile phase pH affect the separation?
-
A3: The mobile phase pH is a critical parameter as it influences the ionization state of ascorbic acid and its isomers, which are acidic.[20] Operating at a pH below the pKa of the analytes (pKa1 ≈ 4.2) will keep them in their less polar, protonated form, leading to longer retention on a reversed-phase column.[21][22] Careful control of pH is essential for reproducible retention times and optimal selectivity.
-
-
Q4: What are the recommended detection methods for ascorbic acid?
-
A4: UV detection is the most common method, with the maximum absorbance of ascorbic acid typically around 245-265 nm, depending on the mobile phase pH.[16] Electrochemical detection (ECD) offers higher sensitivity and selectivity and is particularly useful for analyzing samples with low concentrations of ascorbic acid.[16] Mass spectrometry (MS) can also be used for confirmation and quantification, especially in complex matrices.[23]
-
-
Q5: How can I improve the resolution between ascorbic acid and erythorbic acid?
-
A5: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the organic solvent concentration, buffer strength, and pH.[24]
-
Change the stationary phase: Try a different column chemistry, such as an amine or mixed-mode column.[17][19]
-
Lower the flow rate: This can increase efficiency and improve resolution.[8]
-
Decrease the column temperature: Lower temperatures can sometimes enhance selectivity.[8]
-
Use a longer column or a column with smaller particles: This increases the number of theoretical plates and thus improves efficiency.[24]
-
-
Experimental Protocols
Protocol 1: Separation of Ascorbic Acid and Erythorbic Acid on an Amine Column
-
Objective: To achieve baseline separation of ascorbic acid and its diastereomer, erythorbic acid.
-
Methodology:
Protocol 2: Analysis of Ascorbic Acid in Pharmaceutical Tablets
-
Objective: To quantify the amount of ascorbic acid in a vitamin C tablet.
-
Methodology:
-
Column: C18 column (e.g., Haisil C18, 25 cm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: 80:20 (v/v) mixture of aqueous sulfuric acid (pH 2.2) and methanol.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 243 nm.[8]
-
Sample Preparation: a. Weigh and finely powder several tablets to get a homogenous sample. b. Accurately weigh an amount of powder equivalent to a known amount of ascorbic acid (e.g., 40 mg) into a volumetric flask.[8] c. Dissolve in the mobile phase, sonicate if necessary, and dilute to volume.[8] d. Filter an aliquot through a 0.45 µm filter before injection.[8]
-
Quantitative Data
Table 1: Example Chromatographic Parameters for Ascorbic Acid and Isomers
| Compound | Stationary Phase | Mobile Phase | Retention Time (min) |
| Ascorbic Acid | Haisil C18 | 80:20 H2SO4 (pH 2.2):Methanol | ~3.18 |
| Ascorbic Acid | LiChrosorb-NH2 | 87:2:11 ACN:Acetic Acid:Water | Varies, but separated from Erythorbic Acid |
| Erythorbic Acid | LiChrosorb-NH2 | 87:2:11 ACN:Acetic Acid:Water | Varies, but separated from Ascorbic Acid |
Note: Retention times are highly dependent on the specific instrument, column dimensions, and exact experimental conditions. The data presented is for illustrative purposes.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. 利用できないコンテンツ [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. lcms.cz [lcms.cz]
- 5. uhplcs.com [uhplcs.com]
- 6. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Separative determination of ascorbic acid and erythorbic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separative determination of ascorbic acid and erythorbic acid by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 19. helixchrom.com [helixchrom.com]
- 20. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 21. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Vitamin C Analysis Using L-Ascorbic acid-13C6
For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin C (ascorbic acid) is crucial. This guide provides an objective comparison of the validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing L-Ascorbic acid-13C6 as an internal standard against alternative analytical techniques. The inclusion of a stable isotope-labeled internal standard in the LC-MS/MS methodology offers significant advantages in terms of accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Comparative Analysis of Analytical Methods
The determination of vitamin C levels can be accomplished through various analytical techniques, each with its own set of advantages and limitations. While traditional methods like titration and High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection are still in use, LC-MS/MS has emerged as a superior method for its high sensitivity and selectivity.[1][2]
| Parameter | LC-MS/MS with this compound | HPLC-UV/ECD | Titrimetric Methods |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance or electrochemical response.[3] | Oxidation-reduction titration.[4][5] |
| Selectivity | Very High (distinguishes based on mass) | Moderate to High (potential for co-eluting interferences) | Low (susceptible to interference from other reducing agents)[5] |
| Sensitivity | Very High (LOD/LOQ in µg/L to ng/mL range)[6][7] | Moderate (LOD in µg/mL range)[8] | Low |
| Accuracy | High (internal standard corrects for matrix effects and variability) | Moderate to High (can be affected by matrix interference)[4] | Moderate (can be affected by interfering substances) |
| Precision | High (CV ≤6%)[3] | Good | Good for simple matrices |
| Sample Throughput | High (run times as short as 1.5-6 minutes)[3][6][7] | Moderate to Low (longer run times)[3] | Low |
| Cost | High (instrumentation and labeled standards) | Moderate | Low |
| Expertise | High | Moderate | Low |
Experimental Protocols
LC-MS/MS Method with this compound
This protocol is a representative example for the analysis of vitamin C in serum.
1. Sample Preparation:
-
Pipette 200 µL of serum sample (calibrator, control, or unknown) into a microtube.[3]
-
Add 600 µL of a working internal standard solution (e.g., 1.67 µg/mL this compound in 12% trichloroacetic acid (TCA)).[3]
-
Vortex the mixture for 5 minutes at 1000 rpm.[3]
-
Centrifuge at 11,000 rpm for 5 minutes.[3]
-
Transfer 400 µL of the supernatant to an autosampler vial for analysis.[3]
2. Chromatographic Conditions:
-
System: ACQUITY UPLC H-Class PLUS System.[3]
-
Column: Atlantis Premier BEH C18 AX Column (1.7 µm, 2.1 x 100 mm).[3]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.50 mL/min.[9]
-
Gradient: A gradient elution is typically used.[3]
-
Injection Volume: 0.5 µL.[9]
-
Column Temperature: 40 °C.[9]
-
Total Run Time: Approximately 6 minutes.[3]
3. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or ACQUITY QDa).[3][9]
-
Ionization Mode: Negative Electrospray Ionization (ESI).[6]
-
MRM Transitions:
-
Ascorbic Acid: m/z 175 → 115 (quantifier) and 175 → 89 (qualifier).[6]
-
This compound (Internal Standard): Specific transitions would be monitored.
-
-
Gas Temperature: 350 °C.[10]
-
Gas Flow: 8 L/min.[10]
-
Nebulizer Pressure: 35 psi.[10]
-
Capillary Voltage: 3000 V.[10]
Alternative Method: HPLC with UV Detection
1. Sample Preparation:
-
Sample preparation often involves protein precipitation with an acid (e.g., metaphosphoric acid) followed by centrifugation.[11]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase: Typically an aqueous buffer with an organic modifier.
-
Detection: UV detector set at a specific wavelength for ascorbic acid (e.g., 245-265 nm).
Performance Data
The following tables summarize the quantitative performance data for the LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Performance |
| Linearity Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/L[7] |
| Limit of Quantification (LOQ) | 1.0 µg/L[7] |
Table 2: Precision and Accuracy
| Parameter | LC-MS/MS Performance |
| Intra-day Precision (%RSD) | 0.3%[7] |
| Inter-day Precision (%RSD) | 2.2%[7] |
| Accuracy (Recovery) | 101.2% - 103.9%[7] |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of vitamin C.
Caption: LC-MS/MS workflow for Vitamin C analysis.
This guide highlights the robustness and reliability of the LC-MS/MS method using this compound for the quantification of vitamin C. The superior sensitivity, selectivity, and accuracy make it the preferred method for demanding research and clinical applications.
References
- 1. Choosing the Best Vitamin Quantification Method for Your Needs - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. LC-MS for Water-Soluble Vitamin Analysis: A Focused Overview - Creative Proteomics [creative-proteomics.com]
- 3. lcms.cz [lcms.cz]
- 4. Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis [scirp.org]
- 5. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC-UV and LC-MS methods for ascorbic acid analysis
In the realm of analytical chemistry, particularly within pharmaceutical and food sciences, the accurate quantification of ascorbic acid (Vitamin C) is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent techniques employed for this purpose. This guide provides a comprehensive cross-validation of these methods, offering insights into their respective performances, supported by experimental data.
Principles and Considerations
HPLC-UV is a robust and widely accessible technique that relies on the separation of ascorbic acid from other matrix components via an HPLC column, followed by its detection based on its absorbance of UV light, typically around 245 nm. It is a cost-effective and reliable method for routine analysis.
LC-MS , on the other hand, couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique identifies and quantifies ascorbic acid based on its mass-to-charge ratio, providing a higher degree of specificity and significantly lower detection limits compared to HPLC-UV. This is particularly advantageous when analyzing complex matrices or when trace-level quantification is required.
Experimental Protocols
Detailed methodologies for the analysis of ascorbic acid using both HPLC-UV and LC-MS are outlined below. These protocols are synthesized from established methods in the scientific literature.
HPLC-UV Method for Ascorbic Acid Analysis
A common approach for ascorbic acid quantification via HPLC-UV involves the following steps:
-
Sample Preparation : Samples are typically diluted with an acidic solution, such as 0.1% phosphoric acid, to prevent the oxidation of ascorbic acid.[1] For solid samples, homogenization and extraction are necessary, followed by centrifugation and filtration through a 0.45 µm filter before injection.[1] To determine the total vitamin C content (ascorbic acid + dehydroascorbic acid), a reduction step using a reagent like dithiothreitol can be employed to convert dehydroascorbic acid to ascorbic acid prior to analysis.[1]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[1]
-
Mobile Phase : An isocratic mobile phase consisting of a buffer, such as 0.02 M phosphate buffer at a pH of 5.8, is effective.[1] Another common mobile phase is a mixture of water with acetic acid and methanol (e.g., 95:5 v/v).[2]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature : The column is often maintained at ambient temperature or controlled at 25 °C.[1]
-
Injection Volume : 20 µL is a standard injection volume.[2]
-
-
Detection :
LC-MS Method for Ascorbic Acid Analysis
The LC-MS method offers enhanced sensitivity and selectivity, with a general protocol as follows:
-
Sample Preparation : Similar to the HPLC-UV method, samples are stabilized in an acidic solution. For biological matrices like serum or plasma, protein precipitation is a crucial step, often achieved by adding agents like trichloroacetic acid or acetonitrile.[3][4] The supernatant is then collected after centrifugation for injection.[3][4]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 or a similar column (e.g., Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm) is used.[4]
-
Mobile Phase : A gradient elution is often employed, using solvents such as water with 0.01% formic acid (Solvent A) and acetonitrile (Solvent B).[5]
-
Flow Rate : A flow rate of 0.4 mL/min is common.[5]
-
Injection Volume : Injection volumes can range from 2 to 20 µL.[5]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Negative electrospray ionization (ESI) is typically used for ascorbic acid.[3][5]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification, which enhances selectivity and sensitivity.[5] For ascorbic acid, a common MRM transition is m/z 175→115.[6]
-
Ion Source Parameters : Parameters like spray voltage, sheath gas, and auxiliary gas are optimized for the specific instrument.[7]
-
Performance Comparison
The quantitative performance of HPLC-UV and LC-MS methods for ascorbic acid analysis is summarized in the table below. The values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 3.9 - 500 µg/mL[8] | 10 - 500 ng/mL[9] |
| Limit of Detection (LOD) | 0.42 µg/mL (ppm)[10] | 0.1524 ng/mL[6] |
| Limit of Quantification (LOQ) | 1.95 µg/mL[11][12] | 0.4679 ng/mL[6] |
| Precision (%RSD) | < 2%[2] | Intra-day: 2.5 - 13.7% Inter-day: 6.3 - 12.2%[9] |
| Accuracy/Recovery (%) | 99.58 - 101.93%[11][12] | 86.4 - 114.8%[9] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; mass-based detection provides excellent selectivity, minimizing matrix effects.[5] |
| Analysis Time | Typically longer run times (e.g., > 5 minutes).[2][4] | Shorter analysis times are achievable (e.g., < 6 minutes).[4][6] |
Experimental Workflow
The logical flow of a cross-validation study comparing HPLC-UV and LC-MS for ascorbic acid analysis can be visualized as follows:
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of ascorbic acid. The choice between the two largely depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective, reliable, and straightforward method suitable for routine quality control and analysis of samples with relatively high concentrations of ascorbic acid and simple matrices.
-
LC-MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and research applications where unambiguous identification is critical. The ability to simultaneously determine ascorbic acid and its oxidation product, dehydroascorbic acid, without derivatization is a significant advantage of modern LC-MS/MS methods.[5][9]
For drug development professionals and researchers, a thorough understanding of the capabilities and limitations of each technique is essential for selecting the most appropriate analytical method to ensure data quality and regulatory compliance.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jocpr.com [jocpr.com]
- 3. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ruzickadays.eu [ruzickadays.eu]
- 8. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for L-Ascorbic Acid Quantification by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of L-Ascorbic acid-13C6 as an internal standard for the quantification of L-ascorbic acid (Vitamin C) by Liquid Chromatography-Mass Spectrometry (LC-MS). Its performance is compared against common alternative approaches, including the use of a structural analog internal standard (D-Isoascorbic acid) and methods without an internal standard. This comparison is supported by experimental data from various studies to aid in the selection of the most appropriate quantification strategy.
Executive Summary
Accurate quantification of L-ascorbic acid is critical in various fields, from clinical diagnostics to pharmaceutical quality control. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS analysis. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response. While structural analogs like D-isoascorbic acid offer a more cost-effective alternative, they may not perfectly co-elute with the analyte, potentially leading to less accurate correction. Quantification without an internal standard is susceptible to the highest degree of variability and is generally not recommended for complex matrices.
Performance Comparison: Linearity, LOD, and LOQ
The following tables summarize the key performance parameters for L-ascorbic acid quantification using different internal standard strategies. It is important to note that the data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions such as instrumentation, matrix, and sample preparation protocols vary.
Table 1: Performance Data for L-Ascorbic Acid Quantification with this compound as Internal Standard
| Parameter | Value | Matrix | Method | Reference |
| Linearity (r²) | ≥0.99 | Plasma, Exhaled Breath Condensate (EBC), Nasal Lavage (NL) | LC-MS-TOF | [1] |
| Linear Range | 1 - 25 µg/mL (Plasma) 0.05 - 5 µg/mL (EBC, NL) | Plasma, EBC, NL | LC-MS-TOF | [1] |
| LOD | Not explicitly stated for the method with IS | - | - | - |
| LOQ | LLOQ established as the lowest calibration standard with accuracy and precision <20% | Plasma, EBC, NL | LC-MS-TOF | [1] |
Table 2: Performance Data for L-Ascorbic Acid Quantification with D-Isoascorbic Acid as Internal Standard
| Parameter | Value | Matrix | Method | Reference |
| Linearity (r²) | Not explicitly stated | Blood cells, Plasma | HPLC with Electrochemical Detection | [2] |
| Linear Range | Not explicitly stated | Blood cells, Plasma | HPLC with Electrochemical Detection | [2] |
| LOD | 0.02 ng/injection | Blood cells, Plasma | HPLC with Electrochemical Detection | [2] |
| LOQ | 0.2 ng/injection | Blood cells, Plasma | HPLC with Electrochemical Detection | [2] |
Table 3: Performance Data for L-Ascorbic Acid Quantification without an Internal Standard
| Parameter | Value | Matrix | Method | Reference |
| Linearity (r²) | 0.999 | Standard Solution | HPLC-Triple Quadrupole MS | [3][4] |
| Linear Range | Not explicitly stated | - | HPLC-Triple Quadrupole MS | [3][4] |
| LOD | 0.1524 ng/mL | Standard Solution | HPLC-Triple Quadrupole MS | [3][4] |
| LOQ | 0.4679 ng/mL | Standard Solution | HPLC-Triple Quadrupole MS | [3][4] |
| Linearity (r²) | >0.99 | Plant Foods | UHPLC-QqQ-MS/MS | [5] |
| Linear Range | 10 - 500 ng/mL | Plant Foods | UHPLC-QqQ-MS/MS | [5] |
| LOD | 6.25 ng/mL | Plant Foods | UHPLC-QqQ-MS/MS | [5] |
| LOQ | 10 ng/mL | Plant Foods | UHPLC-QqQ-MS/MS | [5] |
| Linearity (r²) | 0.9998 | Vitamin C Serums | UHPLC-MS/MS | [6] |
| Linear Range | 1 - 1700 µg/L | Vitamin C Serums | UHPLC-MS/MS | [6] |
| LOD | 0.3 µg/L | Vitamin C Serums | UHPLC-MS/MS | [6] |
| LOQ | 1.0 µg/L | Vitamin C Serums | UHPLC-MS/MS | [6] |
Experimental Protocols
Below are detailed methodologies for establishing linearity, LOD, and LOQ for L-ascorbic acid quantification.
Sample Preparation
A consistent sample preparation protocol is crucial for reliable results. A typical procedure for plasma samples is as follows:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., this compound at a known concentration).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS system.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
L-Ascorbic Acid: m/z 175 → 115 (quantifier) and m/z 175 → 89 (qualifier).[3]
-
This compound: m/z 181 → 119 (or other appropriate fragment).
-
Determination of Linearity
-
Prepare Calibration Standards: Prepare a series of at least six calibration standards by spiking a known amount of L-ascorbic acid into a blank matrix (e.g., charcoal-stripped plasma). The concentrations should span the expected range of the samples.
-
Add Internal Standard: Add a constant concentration of the internal standard (e.g., this compound) to each calibration standard.
-
Analyze Standards: Analyze the calibration standards using the established LC-MS/MS method.
-
Construct Calibration Curve: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform Linear Regression: Perform a linear regression analysis on the data. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable.
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio Method:
-
Analyze Low Concentration Samples: Analyze replicate samples (n ≥ 3) of a low concentration of L-ascorbic acid near the expected limit of detection.
-
Determine S/N: Determine the signal-to-noise ratio for each replicate.
-
Calculate LOD and LOQ: The concentration at which the S/N is consistently ≥3 is considered the LOD. The concentration at which the S/N is consistently ≥10 and the precision (%CV) is within acceptable limits (e.g., ≤20%) is considered the LOQ.
-
-
Calibration Curve Method:
-
Calculate Standard Deviation of the Intercept (σ): This can be obtained from the regression analysis of the calibration curve.
-
Determine the Slope (S): The slope of the calibration curve.
-
Calculate LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ascorbic acid in redox homeostasis and a general workflow for its quantification.
Caption: Ascorbic Acid's Role in Redox Cycling and Biological Functions.
Caption: Workflow for L-Ascorbic Acid Quantification using LC-MS/MS.
References
- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vitamin C Quantification: Isotope Dilution Method vs. Traditional Approaches
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in vitamin C analysis, the isotope dilution mass spectrometry (ID-MS) method stands as the gold standard. This guide provides a comprehensive comparison of the ID-MS method with conventional techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and titration, supported by experimental data and detailed protocols.
The accurate quantification of vitamin C (ascorbic acid) is critical in various fields, from clinical diagnostics to pharmaceutical quality control. While traditional methods like titration and HPLC-UV are widely used, the inherent stability and specificity of the isotope dilution method, particularly when coupled with mass spectrometry, offer unparalleled reliability. This is crucial for complex matrices and when precise measurement of low concentrations is required.
Performance Comparison: Isotope Dilution vs. Alternative Methods
The following table summarizes the key performance characteristics of the isotope dilution method (represented by UPLC-MS/MS with an isotopic internal standard) against HPLC-UV and titration methods for the quantification of vitamin C. The data is compiled from various validation studies.
| Performance Metric | Isotope Dilution (UPLC-MS/MS) | HPLC-UV | Titration |
| Accuracy (Recovery) | 101.2% - 103.9%[1] | 98.9%[2] | 98% - 104% |
| Precision (RSD) | |||
| Intra-day | 0.3%[1] | 0.4% - 2.2%[2] | < 5% |
| Inter-day | 2.2%[1] | 0.5% - 2.4%[2] | < 5% |
| Limit of Detection (LOD) | 0.3 µg/L[1] | 49 µg/L[2] | 1.0 mg |
| Limit of Quantification (LOQ) | 1.0 µg/L[1] | 149 µg/L[2] | 3.0 mg |
| **Linearity (R²) ** | > 0.999[1] | > 0.999[2] | > 0.99 |
Experimental Protocols
Detailed methodologies for the isotope dilution, HPLC-UV, and titration methods are outlined below to provide a clear understanding of the experimental procedures involved.
Isotope Dilution Method (UPLC-MS/MS)
This protocol is based on the method described by dos Santos et al. (2022) for the quantification of L-ascorbic acid in vitamin C serums.[1]
1. Sample Preparation:
-
Vitamin C serum samples are diluted with a 0.1% formic acid solution.
-
An internal standard solution of ¹³C₃-L-ascorbic acid is added to the diluted sample.
-
The sample is vortexed and filtered through a 0.22 µm syringe filter into an autosampler vial.
2. Instrumentation and Conditions:
-
Chromatography System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both L-ascorbic acid and the ¹³C₃-L-ascorbic acid internal standard.
3. Data Analysis:
-
The concentration of L-ascorbic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of L-ascorbic acid and the internal standard.
HPLC-UV Method
The following protocol is a generalized procedure based on common HPLC-UV methods for vitamin C analysis.
1. Sample Preparation:
-
The sample is extracted with a metaphosphoric acid solution to stabilize the ascorbic acid and precipitate proteins.
-
The extract is centrifuged and the supernatant is filtered through a 0.45 µm filter.
2. Instrumentation and Conditions:
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase, typically a buffered aqueous solution (e.g., phosphate buffer at pH 2.5) mixed with a small percentage of an organic solvent like methanol.
-
Flow Rate: 1.0 mL/min.
-
Detector: A UV-Vis detector set to a wavelength between 245 nm and 254 nm.
3. Data Analysis:
-
The concentration of ascorbic acid is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known ascorbic acid concentrations.
Titration Method
This is a classic chemical method for vitamin C determination.
1. Sample Preparation:
-
The sample is dissolved in deionized water and acidified with an acid such as metaphosphoric acid or acetic acid.
2. Titration Procedure:
-
The sample solution is titrated with a standardized solution of 2,6-dichlorophenolindophenol (DCPIP).
-
The endpoint of the titration is indicated by a distinct color change (from blue/purple to pink or colorless, depending on the sample matrix).
3. Data Analysis:
-
The concentration of ascorbic acid is calculated based on the volume of the DCPIP titrant required to reach the endpoint and the stoichiometry of the redox reaction between ascorbic acid and DCPIP.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of the appropriate analytical method, the following diagrams illustrate the experimental workflow of the isotope dilution method and a decision-making flowchart.
References
A Comparative Guide: L-Ascorbic acid-13C6 versus Isoascorbic Acid as an Internal Standard for Ascorbic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of L-ascorbic acid (Vitamin C) in various biological matrices, the choice of an appropriate internal standard (IS) is paramount to ensure accuracy and reliability, particularly in mass spectrometry-based assays. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of two commonly considered internal standards: L-Ascorbic acid-13C6, a stable isotope-labeled (SIL) internal standard, and isoascorbic acid, a structural isomer.
The Gold Standard: this compound
This compound is a form of ascorbic acid where all six carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry (MS) applications.
Key Advantages:
-
Identical Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the endogenous L-ascorbic acid, including pKa, polarity, and ionization efficiency. This ensures that it co-elutes chromatographically with the analyte and experiences the same degree of ion suppression or enhancement, which is a major challenge in complex biological samples.
-
Co-elution without Interference: Due to the mass difference, this compound can be distinguished from the unlabeled analyte by the mass spectrometer, allowing for simultaneous detection and accurate quantification without spectral overlap.
-
Comprehensive Correction: It effectively compensates for analyte loss at every stage of the analytical process, from extraction and sample handling to chromatographic separation and MS detection.
The Alternative: Isoascorbic Acid
Isoascorbic acid (also known as erythorbic acid) is a stereoisomer of L-ascorbic acid. While it shares a similar chemical formula and some chemical properties, its different spatial arrangement of atoms leads to distinct biological and analytical characteristics.
Key Considerations:
-
Similar Redox Properties: Isoascorbic acid has similar antioxidant and redox properties to L-ascorbic acid, which can be advantageous in methods where analyte degradation is a concern, as it may degrade at a comparable rate.
-
Chromatographic Separation: It can be chromatographically separated from L-ascorbic acid, which is a prerequisite for its use as an internal standard.
-
Potential for Natural Occurrence: A significant drawback is that isoascorbic acid can be naturally present in some food products and biological systems, which can lead to inaccurate quantification if not accounted for.
-
Different Physicochemical Properties: As a different molecule, its extraction recovery and response to matrix effects may not perfectly mirror that of L-ascorbic acid, potentially leading to less accurate correction compared to a SIL-IS.
Quantitative Performance Comparison
The following tables summarize key performance metrics for analytical methods utilizing either this compound or isoascorbic acid as an internal standard. The data is compiled from various studies to provide a comparative overview.
Table 1: Performance Data for this compound as an Internal Standard in LC-MS/MS
| Parameter | Matrix | Method | Result | Citation |
| Linearity (r²) | Human Plasma | UPLC-MS/MS | >0.99 | [1] |
| Accuracy | Human Plasma | UPLC-MS/MS | Within 15% of nominal values | [1] |
| Precision (CV%) | Human Plasma | UPLC-MS/MS | <15% | [1] |
| Recovery | Human Plasma | UPLC-MS/MS | 85.7% (±3%) | [1] |
| Matrix Effect | Human Plasma | UPLC-MS/MS | 91.6% (±4.7%) | [1] |
Table 2: Performance Data for Isoascorbic Acid as an Internal Standard
| Parameter | Matrix | Method | Result | Citation |
| Linearity (r²) | Blood components | HPLC-ECD | Not explicitly stated, but method deemed reliable | [2] |
| Precision (CV%) | Blood components | HPLC-ECD | <5% for minimum quantifiable level | [2] |
| Recovery | Wine | HPLC-UV | 103.3% | |
| Stability Correction | Blood components | HPLC-ECD | Corrects for vial-to-vial oxidation rate variations | [2] |
Experimental Protocols
Protocol 1: Quantification of L-Ascorbic Acid in Human Plasma using this compound and UPLC-MS/MS
This protocol is a generalized representation based on established methods.[1]
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a working solution of this compound (internal standard).
-
Precipitate proteins by adding 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene).
-
Vortex mix for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both L-ascorbic acid and this compound.
-
Protocol 2: Quantification of L-Ascorbic Acid in Blood Components using Isoascorbic Acid and HPLC-ECD
This protocol is a generalized representation based on established methods.[2]
-
Sample Preparation:
-
Extract ascorbic acid from blood components (e.g., plasma, leukocytes) using a 5% metaphosphoric acid solution.
-
Add a known amount of isoascorbic acid (internal standard) to the extract.
-
Dilute the sample with an EDTA-cysteine solution to stabilize the ascorbic acid.
-
Filter the sample through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer containing a paired-ion reagent (e.g., dodecyltriethylammonium phosphate) and an organic modifier like methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Electrochemical detector set at an appropriate oxidation potential.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of L-ascorbic acid using an internal standard.
Role of Ascorbic Acid in Collagen Synthesis
Caption: The essential role of L-ascorbic acid as a cofactor in the enzymatic hydroxylation of proline and lysine residues, a critical step for stable collagen formation.
Conclusion and Recommendation
For quantitative analysis of L-ascorbic acid using mass spectrometry, This compound is unequivocally the superior internal standard . Its isotopic labeling ensures that it behaves identically to the analyte throughout the entire analytical process, providing the most accurate and precise correction for experimental variability, including matrix effects.
Isoascorbic acid can be a viable alternative for non-MS-based methods, such as HPLC with UV or electrochemical detection, particularly when the primary concern is the chemical instability of ascorbic acid during sample handling and storage. However, its use in mass spectrometry is less ideal due to potential differences in ionization efficiency and matrix effects compared to the analyte. Furthermore, the possibility of its natural presence in samples necessitates careful validation and may limit its applicability.
For researchers and drug development professionals requiring the highest level of accuracy and reliability in L-ascorbic acid quantification, especially in complex biological matrices, the use of this compound as an internal standard is strongly recommended.
References
Inter-laboratory comparison of L-Ascorbic acid quantification methods
An Inter-laboratory Guide to L-Ascorbic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of L-Ascorbic acid (Vitamin C) is crucial. This guide provides an objective comparison of three prevalent analytical methods: High-Performance Liquid Chromatography (HPLC), Titration, and UV-Vis Spectrophotometry. The performance of each method is supported by experimental data to aid in selecting the most suitable technique for your laboratory's needs.
The diagram below illustrates a generalized workflow for conducting an inter-laboratory comparison study. This process ensures that results from different laboratories are consistent and reliable.
A Comparative Guide to Calibration Strategies for L-Ascorbic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Ascorbic acid (Vitamin C) is critical across various fields, from food and beverage quality control to pharmaceutical development and clinical research. The choice of calibration strategy is a crucial factor that directly impacts the reliability and accuracy of analytical results, particularly in complex sample matrices. This guide provides an objective comparison of three common calibration methods: external standard, internal standard, and matrix-matched calibration for the analysis of L-Ascorbic acid, supported by representative experimental data and detailed protocols.
The Challenge of the Matrix Effect
In analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest. These components can interfere with the analytical signal of the analyte, leading to either an underestimation (suppression) or overestimation (enhancement) of its true concentration. This phenomenon is known as the matrix effect. For L-Ascorbic acid analysis, complex matrices such as fruit juices, plasma, and pharmaceutical formulations can introduce significant matrix effects, compromising the accuracy of quantification.
Comparison of Calibration Methods
The selection of an appropriate calibration method is essential to mitigate matrix effects and ensure the accuracy of L-Ascorbic acid quantification. Below is a summary of the performance of external standard, internal standard, and matrix-matched calibration methods.
| Parameter | External Standard Calibration | Internal Standard Calibration | Matrix-Matched Calibration |
| Linearity (R²) | >0.995 (in simple matrices) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 80-120% (highly matrix-dependent) | 95-105% | 98-102% |
| Precision (%RSD) | < 15% (can be higher in complex matrices) | < 5% | < 5% |
| Limit of Detection (LOD) | Dependent on instrument sensitivity | Dependent on instrument sensitivity | Dependent on instrument sensitivity |
| Limit of Quantitation (LOQ) | Dependent on instrument sensitivity | Dependent on instrument sensitivity | Dependent on instrument sensitivity |
| Applicability | Simple, clean matrices | Complex matrices, corrects for injection volume variability | Complex matrices with significant matrix effects |
Note: The data presented in this table is a summary of representative values from various studies and should be considered as a general guide. Actual performance may vary depending on the specific matrix, analytical instrument, and experimental conditions.
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography (HPLC) analysis of L-Ascorbic acid using each calibration strategy are provided below.
Instrumentation and General Conditions (Applicable to all methods)
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection Wavelength: 245 nm - 254 nm.
-
Injection Volume: 10 - 20 µL.
External Standard Calibration Protocol
This method is the simplest and involves creating a calibration curve from a series of standard solutions of known L-Ascorbic acid concentrations prepared in a pure solvent.
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of L-Ascorbic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).
-
Preparation of Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five working standard solutions with decreasing concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare the sample by extracting L-Ascorbic acid into a suitable solvent (e.g., metaphosphoric acid solution to prevent oxidation), followed by filtration.
-
Calibration Curve Construction: Inject the working standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.
-
Quantification: Calculate the concentration of L-Ascorbic acid in the sample using the equation of the calibration curve.
Internal Standard Calibration Protocol
This method involves adding a constant amount of a chemically similar but chromatographically distinct compound (the internal standard) to all standards and samples. This helps to correct for variations in injection volume and potential sample loss during preparation.
Procedure:
-
Selection of Internal Standard (IS): Choose an internal standard that has similar chemical properties to L-Ascorbic acid but is well-separated from it and other matrix components in the chromatogram. A common choice is isoascorbic acid.
-
Preparation of Standard Stock Solutions: Prepare separate stock solutions of L-Ascorbic acid and the internal standard in the mobile phase.
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions, each containing a constant concentration of the internal standard and varying concentrations of L-Ascorbic acid.
-
Sample Preparation: Add a known amount of the internal standard stock solution to the sample extract before the final volume adjustment and filtration.
-
Calibration Curve Construction: Inject the working standard solutions and record the peak areas of both L-Ascorbic acid and the internal standard. Plot a graph of the ratio of the peak area of L-Ascorbic acid to the peak area of the internal standard versus the concentration of L-Ascorbic acid.
-
Sample Analysis: Inject the prepared sample containing the internal standard and record the peak areas of both L-Ascorbic acid and the internal standard.
-
Quantification: Calculate the ratio of the peak areas and determine the concentration of L-Ascorbic acid in the sample from the calibration curve.
Matrix-Matched Calibration Protocol
This method is the most effective for correcting matrix effects. It involves preparing the calibration standards in a blank matrix that is identical to the sample matrix but free of the analyte.
Procedure:
-
Procurement of Blank Matrix: Obtain a sample of the matrix (e.g., fruit juice, plasma) that is known to be free of L-Ascorbic acid. If a truly blank matrix is unavailable, a representative matrix with a low and known concentration of L-Ascorbic acid can be used, and the endogenous amount can be subtracted.
-
Preparation of Standard Stock Solution: Prepare a high-concentration stock solution of L-Ascorbic acid in a pure solvent.
-
Preparation of Matrix-Matched Standard Solutions: Spike the blank matrix with varying amounts of the L-Ascorbic acid stock solution to create a series of calibration standards with known concentrations. The preparation process for these standards should mimic the sample preparation process as closely as possible.
-
Sample Preparation: Prepare the sample using the same extraction and filtration procedure as the matrix-matched standards.
-
Calibration Curve Construction: Inject the matrix-matched standard solutions and construct a calibration curve by plotting the peak area versus the concentration of L-Ascorbic acid.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Determine the concentration of L-Ascorbic acid in the sample using the matrix-matched calibration curve.
Visualization of Calibration Workflows
To further clarify the differences between these calibration strategies, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow for External Standard Calibration.
Caption: Workflow for Internal Standard Calibration.
Caption: Workflow for Matrix-Matched Calibration.
Conclusion and Recommendations
The choice of calibration strategy for L-Ascorbic acid analysis should be guided by the complexity of the sample matrix and the required level of accuracy and precision.
-
External Standard Calibration: Suitable for simple and clean matrices where matrix effects are negligible. It is the most straightforward method but is prone to inaccuracies in complex samples.
-
Internal Standard Calibration: Recommended for analyses where volumetric errors during sample preparation and injection are a concern. It can partially compensate for matrix effects if the internal standard is chosen carefully to mimic the behavior of L-Ascorbic acid.
-
Matrix-Matched Calibration: The gold standard for accurately quantifying L-Ascorbic acid in complex matrices where significant matrix effects are expected. While more labor-intensive due to the need for a blank matrix, it provides the most reliable and accurate results by compensating for both signal suppression and enhancement.
For researchers, scientists, and drug development professionals aiming for the highest accuracy and reliability in L-Ascorbic acid quantification, especially in complex biological or food matrices, the use of matrix-matched calibration is strongly recommended. When a suitable blank matrix is not available, the internal standard method offers a robust alternative to mitigate variability and improve precision. The external standard method should be reserved for screening purposes or for the analysis of very simple matrices.
Assessing the Isotopic Contribution of L-Ascorbic Acid-¹³C₆ to the Analyte Signal: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of L-Ascorbic acid (Vitamin C), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results in mass spectrometry-based assays. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the use of L-Ascorbic acid-¹³C₆ as an internal standard. We will delve into its performance characteristics, compare it with alternative analytical techniques, and provide detailed experimental protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry with L-Ascorbic Acid-¹³C₆
Isotope dilution mass spectrometry (ID-MS) is a powerful technique that significantly improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis, such as extraction efficiency and matrix effects. L-Ascorbic acid-¹³C₆, in which all six carbon atoms are replaced with the stable isotope ¹³C, is considered an ideal internal standard for Vitamin C analysis for several key reasons:
-
Chemical and Physical Identity: It is chemically identical to the native L-Ascorbic acid, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization.
-
Co-elution: In liquid chromatography (LC), L-Ascorbic acid-¹³C₆ co-elutes perfectly with the unlabeled analyte. This is a significant advantage over deuterated standards, which can sometimes exhibit slight chromatographic shifts, potentially leading to quantification errors if matrix effects vary across the peak.[1][2][3]
-
Mass Difference: The +6 Da mass difference provides a clear distinction between the analyte and the internal standard in the mass spectrometer, minimizing signal overlap.[4]
-
Stability: The ¹³C label is stable and does not exchange with other atoms in the sample or during analysis, a potential issue with some deuterated standards.[3]
Understanding and Correcting for Isotopic Contribution
A critical aspect of using any stable isotope-labeled internal standard is accounting for the natural abundance of isotopes in the analyte itself. The native L-Ascorbic acid contains a small percentage of molecules with one or more ¹³C atoms, which can contribute to the signal of the internal standard, particularly at the M+1 and M+2 isotopic peaks. This "cross-talk" can lead to non-linear calibration curves and inaccurate quantification, especially at high analyte concentrations.[5][6][7]
Correction for this natural isotopic abundance is essential for accurate data interpretation and can be performed using various software tools and mathematical approaches that deconvolute the measured isotopic distribution.[8][9][10] A simplified representation of this concept is illustrated below.
Comparison of Analytical Methods for Ascorbic Acid Quantification
While LC-MS/MS with a ¹³C-labeled internal standard is the gold standard, other methods are also employed for the quantification of ascorbic acid. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Method | Principle | Linearity Range | LOD/LOQ | Advantages | Disadvantages |
| LC-MS/MS with L-Ascorbic acid-¹³C₆ | Isotope dilution mass spectrometry | Wide dynamic range (e.g., 0.1 ng/mL to 20 µg/mL)[6] | Very low (e.g., LOD: 0.03 µM)[11] | High specificity, accuracy, and precision; corrects for matrix effects.[1][12] | High initial instrument cost; requires expertise in mass spectrometry. |
| HPLC with UV Detection | Chromatographic separation followed by UV absorbance measurement | Typically in the µg/mL range (e.g., 3.9 µg/mL to 500 µg/mL)[6] | Higher than LC-MS/MS (e.g., in the µg/mL range).[13] | Relatively low cost; widely available instrumentation. | Susceptible to interferences from co-eluting compounds; lower sensitivity than MS.[6] |
| Titrimetric Methods (e.g., Iodometric, DCPIP) | Redox titration | Dependent on titrant concentration | Generally in the mg/mL range | Simple, rapid, and inexpensive.[10] | Prone to interference from other reducing agents; can be affected by sample color.[12] |
| Electrochemical Methods | Measurement of the current generated by the oxidation of ascorbic acid | Can be very wide (e.g., 0.2 µM to 200 µM)[11] | Can be very low (e.g., 0.03 µM)[11] | High sensitivity; potential for miniaturization and point-of-care testing.[8][11] | Can be affected by interfering electroactive species in the sample. |
Experimental Protocols
LC-MS/MS Quantification of L-Ascorbic Acid using L-Ascorbic Acid-¹³C₆ Internal Standard
This protocol provides a general workflow for the analysis of L-Ascorbic acid in a biological matrix such as serum or plasma.
1. Materials and Reagents:
-
L-Ascorbic acid (analyte standard)
-
L-Ascorbic acid-¹³C₆ (internal standard)
-
Trichloroacetic acid (TCA) or other suitable protein precipitating agent
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
2. Sample Preparation:
-
Pipette 200 µL of the sample (e.g., serum, plasma, calibrator, or quality control) into a clean microcentrifuge tube.[14]
-
Add a known amount of L-Ascorbic acid-¹³C₆ internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.
-
Add a protein precipitating agent, such as a solution of TCA (e.g., 10% w/v), to the sample at a ratio of 1:3 (sample:precipitant).[14]
-
Vortex the mixture for 1-5 minutes.[14]
-
Centrifuge at high speed (e.g., 10,000-14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[14][15]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reversed-phase C18 column is commonly used.[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution to separate ascorbic acid from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for ascorbic acid.
-
MRM Transitions:
-
L-Ascorbic acid (Analyte): Precursor ion m/z 175 -> Product ion m/z 115 (quantifier) and m/z 89 (qualifier).[16]
-
L-Ascorbic acid-¹³C₆ (Internal Standard): Precursor ion m/z 181 -> Product ion m/z 119.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Apply a correction for the natural isotopic abundance of the analyte contributing to the internal standard signal, if necessary, using appropriate software or a validated calculation method.[8][9]
Conclusion
The use of L-Ascorbic acid-¹³C₆ as an internal standard in LC-MS/MS analysis represents the most robust and accurate method for the quantification of L-Ascorbic acid in complex biological matrices. Its chemical and physical similarity to the native analyte, coupled with a distinct mass difference, allows for effective correction of analytical variability. While other methods such as HPLC-UV, titrimetry, and electrochemical detection offer alternatives with their own advantages in terms of cost and accessibility, they often lack the specificity and accuracy of isotope dilution mass spectrometry. For researchers requiring the highest level of confidence in their quantitative data, the implementation of a validated LC-MS/MS method with L-Ascorbic acid-¹³C₆ is the recommended approach. Careful consideration and correction for the isotopic contribution of the analyte are crucial steps in ensuring the reliability of the final results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
Performance evaluation of L-Ascorbic acid-13C6 in different mass spectrometers
For researchers, scientists, and drug development professionals relying on precise quantification of L-Ascorbic acid, the choice of mass spectrometer is a critical decision that directly impacts data quality. This guide provides a comparative evaluation of the performance of L-Ascorbic acid-13C6, a stable isotope-labeled internal standard, across different mass spectrometry platforms, namely Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Orbitrap systems. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical approach.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of L-Ascorbic acid (Vitamin C) in various biological matrices.[1] Its six carbon atoms are replaced with the heavy isotope ¹³C, resulting in a mass shift of +6 Da compared to the endogenous analyte. This mass difference allows for clear differentiation by the mass spectrometer, while its identical chemical and physical properties ensure it behaves similarly to the target analyte during sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response.
Comparative Performance Metrics
The selection of a mass spectrometer for quantitative analysis hinges on key performance indicators such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. The following tables summarize the performance of different mass spectrometry platforms in the analysis of L-Ascorbic acid, with this compound used as an internal standard where specified.
Table 1: Performance of Triple Quadrupole (QqQ) Mass Spectrometry for L-Ascorbic Acid Analysis
| Parameter | Reported Value | Matrix | Internal Standard Used | Reference |
| LOD | 0.1524 ng/mL | Not Specified | Not Specified | [2][3] |
| LOQ | 0.4679 ng/mL | Not Specified | Not Specified | [2][3] |
| Linearity (R²) | 0.999 | Not Specified | Not Specified | [2][3] |
| LOD | 0.3 µg/L | Vitamin C Serums | Not Specified | [4] |
| LOQ | 1.0 µg/L | Vitamin C Serums | Not Specified | [4] |
| Linearity (R²) | 0.9998 | Vitamin C Serums | Not Specified | [4] |
| Intra-day Precision (%RSD) | 0.3% | Vitamin C Serums | Not Specified | [4] |
| Inter-day Precision (%RSD) | 2.2% | Vitamin C Serums | Not Specified | [4] |
Table 2: Performance of Time-of-Flight (TOF) Mass Spectrometry for L-Ascorbic Acid Analysis
| Parameter | Reported Value (for Ascorbic Acid) | Matrix | Internal Standard Used | Reference |
| LOD | 0.01 µg/mL | Plasma, Nasal Lavage, EBC | This compound | [5] |
| LOQ | 0.025 µg/mL | Plasma, Nasal Lavage, EBC | This compound | [5] |
| Linearity (R²) | ≥0.99 | Plasma, Nasal Lavage, EBC | This compound | [5] |
Table 3: General Comparative Characteristics of Mass Spectrometry Platforms
| Feature | Triple Quadrupole (QqQ) | Time-of-Flight (TOF) | Orbitrap |
| Primary Strength | Targeted Quantification | High Mass Accuracy & Resolution | High Resolution & Mass Accuracy, Versatility |
| Typical Resolution | Low | High | Very High |
| Scan Speed | Very Fast (in MRM mode) | Fast | Moderate to Fast |
| Quantitative Capability | Excellent (Gold Standard) | Good to Excellent | Excellent |
| Qualitative Capability | Limited | Good | Excellent |
| Robustness | High | Moderate to High | Moderate to High |
Note: Direct comparative performance data for this compound on an Orbitrap mass spectrometer was not available in the reviewed literature. The information in Table 3 is based on general performance characteristics of the technology.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing results. Below are summaries of methodologies employed in the cited studies.
LC-QqQ-MS/MS Method for L-Ascorbic Acid in Vitamin C Serums[5]
-
Instrumentation: Ultra-high-performance liquid chromatography coupled with a tandem mass spectrometer.
-
Chromatography: A rapid chromatographic run time of 1.5 minutes was achieved.
-
Quantification: Matrix-matched calibration was used.
-
Validation: The method was validated for linearity, LOD, LOQ, intra- and inter-assay precision, and recovery.
LC-TOF-MS Method for L-Ascorbic Acid in Biological Matrices[6]
-
Sample Preparation: 250 µL of sample (plasma, nasal lavage, or exhaled breath condensate) was precipitated with acetonitrile. 5 µg/mL of this compound was added as an internal standard. Samples were vortexed, incubated at -20°C, and centrifuged. The supernatant was then injected into the LC-MS-TOF system.[5]
-
Instrumentation: High-performance liquid chromatography coupled to a time-of-flight mass spectrometer.
-
Chromatography: A reverse-phase C18 column was used with a water and acetonitrile gradient elution, both containing formic acid.[5]
-
Mass Spectrometry: Analysis was performed in negative electrospray ionization (ESI) mode.[5]
-
Validation: The method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect.[5]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the principle of isotope dilution mass spectrometry.
Experimental workflow for L-Ascorbic acid analysis.
Principle of Isotope Dilution Mass Spectrometry.
Discussion and Recommendations
-
Triple Quadrupole (QqQ) Mass Spectrometry: QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for targeted quantification due to their exceptional sensitivity, selectivity, and wide dynamic range.[6] The data presented demonstrates the capability of achieving very low limits of detection and quantification for L-Ascorbic acid.[2][3] This platform is highly recommended for high-throughput clinical or quality control laboratories where the primary focus is on quantifying a known compound with high precision and accuracy.
-
Time-of-Flight (TOF) Mass Spectrometry: TOF mass spectrometers offer high mass accuracy and resolution, which can be advantageous in complex matrices to resolve the analyte from potential interferences. The provided data shows that LC-MS-TOF is a robust and sensitive method for the quantification of L-Ascorbic acid using this compound.[5] This platform is a strong candidate for research applications where both quantification and the potential for retrospective analysis of high-resolution full-scan data are valuable.
-
Orbitrap Mass Spectrometry: While specific performance data for this compound on an Orbitrap is not detailed in the searched literature, the technology is renowned for its ultra-high resolution and mass accuracy.[7] This allows for excellent selectivity in complex samples and provides a high degree of confidence in compound identification. Orbitrap instruments are highly versatile, capable of performing both high-quality quantitative and qualitative analysis.[7] For laboratories that require a flexible platform for both targeted quantification and untargeted metabolomics or screening of unknown compounds, an Orbitrap mass spectrometer would be a powerful choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of L-Ascorbic Acid-13C6: A Step-by-Step Guide
The proper disposal of L-Ascorbic acid-13C6 is governed by its chemical properties and the nature of its isotopic label. As this compound is labeled with a stable, non-radioactive isotope, its disposal follows the same protocols as for standard, unlabeled L-Ascorbic acid.[1][] It is imperative to adhere to local, state, and federal regulations, which are typically managed through an institution's Environmental Health and Safety (EHS) department.[3][4]
L-Ascorbic acid, commonly known as Vitamin C, is generally not classified as a hazardous substance for transport and presents low toxicity.[5][6][7] However, it can be an irritant to the eyes, skin, and respiratory system, and its dust may form combustible mixtures in the air.[8][9] Therefore, it must be handled as a chemical waste and not disposed of in regular trash or down the drain.[3][10]
Key Chemical and Safety Data
The following table summarizes the essential properties of L-Ascorbic acid relevant to its handling and disposal.
| Property | Data | Reference |
| Isotopic Nature | 13C is a stable, non-radioactive isotope. | [1][][11] |
| Physical State | Solid, white to off-white powder/crystals. | [8][12] |
| Toxicity | Oral LD50 - Rat: 11,900 mg/kg. | [8] |
| Primary Hazards | May cause eye, skin, and respiratory irritation. | [8] |
| Combustibility | Combustible solid. May form explosive dust-air mixtures. | [9] |
| Solubility | Soluble in water. | [8][12] |
| Transport Regulation | Not regulated as a hazardous material. | [5][7] |
Standard Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify as Chemical Waste : Treat all this compound intended for disposal as a chemical waste.[3]
-
Segregation : Do not mix with other waste types unless instructed by your EHS department. Store separately from incompatible materials such as strong oxidizing agents.[12][13]
Step 2: Container Selection and Labeling
-
Use Appropriate Containers : Collect solid this compound waste in a designated, compatible container that can be securely closed.[4][10] The original container is often a suitable choice if it is in good condition.[13]
-
Proper Labeling : Label the waste container clearly. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Chemical Waste" as per institutional policy.
-
The date when waste was first added to the container.[14]
-
Associated hazards (e.g., "Irritant").
-
Step 3: Storage
-
Designated Storage Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][13]
-
Safe Storage Conditions : Ensure the storage area is cool, dry, and well-ventilated.[12] Keep containers tightly closed except when adding waste.[4][14]
Step 4: Disposal
-
Contact EHS : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[3][4][7] Do not attempt to dispose of the chemical waste yourself.
-
Disposal of Empty Containers : Once the container is completely empty, deface or remove all labels and dispose of it as regular trash, unless your institution's policy states otherwise.[3] Some procedures may require triple-rinsing the container with a suitable solvent (like water), with the rinsate collected as hazardous waste.[3][14]
Spill and Emergency Procedures
-
Ventilate the Area : Ensure adequate ventilation.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For significant dust, respiratory protection may be necessary.[6][8]
-
Cleanup : Avoid creating dust.[8] Carefully sweep or scoop the spilled solid material into a container for disposal.[5][8]
-
Reporting : Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. isotope.com [isotope.com]
- 6. carlroth.com [carlroth.com]
- 7. michigan.gov [michigan.gov]
- 8. wausau-wi.safeschoolssds.com [wausau-wi.safeschoolssds.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Isotope Labelled Compounds [simsonpharma.com]
- 12. fishersci.com [fishersci.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
